8-Demethyl Ivabradine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7-hydroxy-8-methoxy-2,5-dihydro-1H-3-benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5/c1-27(16-20-10-19-13-24(32-3)25(33-4)15-21(19)20)7-5-8-28-9-6-17-12-23(31-2)22(29)11-18(17)14-26(28)30/h11-13,15,20,29H,5-10,14,16H2,1-4H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPIAMMIUINAOW-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)O)OC)CC3CC4=CC(=C(C=C34)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)O)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747567 | |
| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-8-hydroxy-7-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304464-97-9 | |
| Record name | 8-Demethyl ivabradine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304464979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-8-hydroxy-7-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-DEMETHYL IVABRADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R563KE5HR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 8-Demethyl Ivabradine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Demethyl Ivabradine (B130884), a primary metabolite of the heart rate-lowering drug Ivabradine. This document details a feasible synthetic pathway, comprehensive characterization methodologies, and presents relevant data in a clear, structured format to support research and development activities in the pharmaceutical field.
Introduction
Ivabradine is a selective inhibitor of the If current in the sinoatrial node, leading to a reduction in heart rate. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to various metabolites. One of the key metabolites is 8-Demethyl Ivabradine, formed through the O-demethylation of the methoxy (B1213986) group at the 8-position of the benzazepinone (B8055114) ring system. While N-desmethyl ivabradine is the major active metabolite, understanding the synthesis and properties of other metabolites like this compound is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for impurity profiling in drug manufacturing.
This guide outlines a laboratory-scale synthesis of this compound from its parent compound, Ivabradine, and describes the analytical techniques used for its structural confirmation and purity assessment.
Synthesis of this compound
The synthesis of this compound involves the selective O-demethylation of the C8-methoxy group of Ivabradine. Several reagents are known to effectively cleave aryl methyl ethers, and the choice of reagent depends on factors such as substrate sensitivity and desired reaction conditions. A common and effective method utilizes boron tribromide (BBr₃).
Proposed Synthetic Pathway
The reaction proceeds via the O-demethylation of Ivabradine using a Lewis acid, such as boron tribromide, in an appropriate aprotic solvent.
Reaction Scheme:
Experimental Protocol: O-Demethylation using Boron Tribromide
Materials:
-
Ivabradine hydrochloride
-
Boron tribromide (BBr₃), 1M solution in dichloromethane (B109758) (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve Ivabradine hydrochloride (1.0 eq) in anhydrous DCM.
-
Reaction: Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add a 1M solution of BBr₃ in DCM (3.0 eq) dropwise via a syringe.
-
Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol.
-
Work-up: Add saturated aqueous NaHCO₃ solution to neutralize the excess acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.
Characterization of this compound
The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structure. The following are standard analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound and to monitor the reaction progress.
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 7.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 286 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of this compound.
Experimental Protocol: Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
-
Expected Ion: The protonated molecule [M+H]⁺ is expected at m/z 455.26.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized compound.
Experimental Protocol: NMR Spectroscopy
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR: Key expected signals would include the disappearance of one methoxy signal and the appearance of a phenolic hydroxyl proton signal, along with characteristic shifts in the aromatic protons of the benzazepinone ring.
-
¹³C NMR: The spectrum would show the absence of a methoxy carbon signal and a shift in the corresponding aromatic carbon signal.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of key functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.
-
Expected Bands: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the phenolic hydroxyl group. The characteristic C=O stretching of the lactam would be observed around 1670 cm⁻¹.
Data Presentation
The quantitative data for the synthesis and characterization of this compound are summarized in the tables below.
Table 1: Synthesis Data for this compound
| Parameter | Value |
| Starting Material | Ivabradine HCl |
| Reagent | Boron Tribromide (BBr₃) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-75% |
Table 2: Characterization Data for this compound
| Analytical Technique | Parameter | Expected Value/Observation |
| HPLC | Purity | ≥98% |
| Retention Time | Dependent on specific method conditions | |
| Mass Spectrometry | Molecular Formula | C₂₆H₃₄N₂O₅ |
| Molecular Weight | 454.56 g/mol | |
| Expected [M+H]⁺ | m/z 455.26 | |
| ¹H NMR | Phenolic OH | Signal present (shift is solvent dependent) |
| Methoxy Protons | One singlet corresponding to 3H less than Ivabradine | |
| Aromatic Protons | Shifts consistent with demethylation at C8 | |
| IR Spectroscopy | O-H Stretch | Broad band at 3200-3600 cm⁻¹ |
| C=O Stretch (Lactam) | ~1670 cm⁻¹ |
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization Workflow
The following diagram outlines the logical flow for the characterization of the synthesized this compound.
8-Demethyl Ivabradine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Demethyl Ivabradine, a metabolite of the heart rate-lowering drug Ivabradine, is a compound of significant interest in cardiovascular research and drug development. As a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, it shares the pharmacological target of its parent compound. This technical guide provides a detailed overview of this compound, including its chemical properties, a proposed synthesis pathway, and methodologies for its analytical and pharmacological characterization. This document is intended to serve as a valuable resource for professionals engaged in the study of Ivabradine metabolism, HCN channel pharmacology, and the development of related cardiovascular therapies.
Chemical and Physical Properties
This compound is characterized by the following chemical identifiers and properties. While comprehensive experimental data is not widely published, reference standards are available from commercial suppliers who typically provide a certificate of analysis with detailed characterization data.
| Property | Value |
| CAS Number | 304464-97-9[1][2][3][4] |
| Molecular Formula | C₂₆H₃₄N₂O₅[1][2][3][4] |
| Molecular Weight | 454.56 g/mol |
| IUPAC Name | (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)-8-hydroxy-7-methoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one[2] |
| Synonyms | S 33174[3] |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in organic solvents such as DMSO and methanol. |
Synthesis and Preparation
A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, based on patents describing the synthesis of Ivabradine impurities, a plausible synthetic route can be proposed. One such approach involves starting from 3-hydroxy-4-methoxyphenylacetic acid. The following diagram outlines a potential multi-step synthesis workflow.
Experimental Protocol (Hypothetical)
The following provides a generalized experimental protocol based on analogous syntheses of Ivabradine and its impurities. Specific reagents, reaction conditions, and purification methods would require empirical optimization.
-
Protection of Phenolic Hydroxyl Group: The phenolic hydroxyl group of 3-hydroxy-4-methoxyphenylacetic acid is protected, for example, as a benzyl (B1604629) ether, to prevent unwanted side reactions in subsequent steps.
-
Amidation: The protected acid is then coupled with a suitable amine, such as 2,2-dimethoxyethylamine, using a standard peptide coupling reagent like DCC or EDC/HOBt to form the corresponding amide.
-
Cyclization: The resulting amide undergoes an intramolecular cyclization reaction, such as a Bischler-Napieralski or Pictet-Spengler type reaction, to form the dihydrobenzazepinone ring system.
-
Reduction: The intermediate is then reduced to form the tetrahydro-2H-benzo[d]azepin-2-one core.
-
Alkylation: The nitrogen of the benzazepinone (B8055114) is alkylated with the appropriate side chain, (S)-3-chloro-N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)-N-methylpropan-1-amine, in the presence of a base.
-
Deprotection: Finally, the protecting group on the phenolic hydroxyl is removed to yield this compound.
Analytical Characterization
Comprehensive analytical characterization is crucial for confirming the identity, purity, and stability of this compound. Commercial suppliers of this compound as a reference standard typically provide a data package that includes the following analyses.[2]
| Analytical Method | Expected Data and Interpretation |
| ¹H NMR | The proton NMR spectrum should be consistent with the proposed structure, showing characteristic signals for the aromatic, aliphatic, and methoxy (B1213986) protons. The number of protons and their splitting patterns would confirm the connectivity of the molecule. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (m/z 454.56). High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis is used to determine the purity of the compound. A single major peak with a consistent retention time under defined chromatographic conditions would indicate high purity. |
| Infrared (IR) Spectroscopy | The IR spectrum would show characteristic absorption bands for the functional groups present, such as O-H stretching for the hydroxyl group, C=O stretching for the amide, and C-O stretching for the ether groups. |
| Certificate of Analysis (CoA) | A CoA from a reputable supplier will summarize the results of these analyses and state the purity of the compound. |
Experimental Protocols for Analysis
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of this compound, similar to methods used for Ivabradine and its other metabolites.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the molecule exhibits strong absorbance (e.g., around 286 nm, similar to Ivabradine).
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
Mass Spectrometry (MS)
Mass spectral analysis can be performed using techniques such as electrospray ionization (ESI) coupled with a mass analyzer (e.g., quadrupole, time-of-flight).
-
Ionization Mode: Positive ion mode is typically used for compounds containing basic nitrogen atoms.
-
Data Acquisition: Full scan mode to identify the molecular ion, and product ion scan (MS/MS) to obtain fragmentation patterns for structural confirmation.
Pharmacology and Mechanism of Action
This compound is a metabolite of Ivabradine and is presumed to act as a blocker of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the cardiac pacemaker "funny" current (Iƒ).[5] This current plays a crucial role in regulating the heart rate.
Signaling Pathway
The pharmacological action of Ivabradine and its active metabolites is initiated by the blockade of HCN channels in the sinoatrial node. This leads to a reduction in the slope of diastolic depolarization, which in turn slows down the heart rate. The downstream effects of heart rate reduction by Ivabradine have been shown to involve various signaling pathways related to cardiac protection, including anti-inflammatory and anti-oxidative stress pathways.
Experimental Protocols for Pharmacological Evaluation
In Vitro HCN Channel Blocking Assay
The activity of this compound on HCN channels can be assessed using electrophysiological techniques or high-throughput screening assays.
-
Patch-Clamp Electrophysiology: This is the gold standard for studying ion channel function. Whole-cell patch-clamp recordings from cells expressing specific HCN channel isoforms (e.g., HCN1, HCN2, HCN4) can be used to measure the effect of this compound on the Iƒ current. The concentration-response relationship can be determined to calculate the IC₅₀ value.
-
Fluorescence-Based Assays: High-throughput screening can be performed using membrane potential-sensitive dyes.[6] Changes in fluorescence upon channel opening and closing in the presence of different concentrations of the compound can be used to determine its blocking activity.
In Vivo Pharmacological Models
The effect of this compound on heart rate can be evaluated in animal models.
-
Telemetry in Rodents: Freely moving rats or mice can be implanted with telemetric devices to continuously monitor their electrocardiogram (ECG) and heart rate. The administration of this compound would be expected to cause a dose-dependent reduction in heart rate.
Quantitative Data
Currently, there is a lack of publicly available quantitative pharmacological data specifically for this compound. The primary active metabolite of Ivabradine is reported to be N-desmethyl ivabradine, which circulates at approximately 40% of the concentration of the parent drug and is equipotent.[7] Similar quantitative studies would be required to determine the relative potency and plasma concentrations of this compound.
| Parameter | This compound | N-Desmethyl Ivabradine (for comparison) |
| HCN Channel IC₅₀ | Data not available | Equipotent to Ivabradine |
| Plasma Concentration | Data not available | ~40% of Ivabradine |
| Pharmacokinetics | Data not available | Half-life of ~11 hours[7] |
Conclusion
This compound is an important metabolite of Ivabradine that warrants further investigation to fully elucidate its pharmacological profile and contribution to the overall therapeutic effects of the parent drug. This technical guide provides a foundational understanding of its chemical properties, a proposed synthetic route, and the necessary analytical and pharmacological methods for its characterization. The information presented herein is intended to facilitate further research into this compound and its potential role in cardiovascular medicine.
References
- 1. Ivabradine reduces heart rate while preserving metabolic fluxes and energy status of healthy normoxic working hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. This compound Intermediate [artis-standards.com]
- 4. Ivabradine 8-Demethyl - Acanthus Research [acanthusresearch.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. A novel high-throughput screening assay for HCN channel blocker using membrane potential-sensitive dye and FLIPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ivadradine - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Identification of 8-Demethyl Ivabradine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ivabradine (B130884), a heart rate-lowering agent, undergoes extensive metabolism in humans, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. While the N-desmethylated derivative is the most prominent and well-characterized active metabolite, a number of other metabolites contribute to the overall pharmacological profile of the drug. This technical guide provides an in-depth overview of the discovery, identification, and analytical methodologies related to a specific metabolite, 8-Demethyl Ivabradine. This document consolidates available data on its formation, presents detailed experimental protocols for its identification, and visualizes the metabolic pathways and analytical workflows.
Introduction
Ivabradine is a selective inhibitor of the If current in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility or blood pressure.[1][2] Its clinical efficacy in the treatment of stable angina and heart failure is well-established. The biotransformation of Ivabradine is a critical aspect of its pharmacology, influencing its pharmacokinetic and pharmacodynamic properties. The primary route of metabolism is oxidation, catalyzed by CYP3A4 in the liver and gut.[1][3] This process leads to the formation of several metabolites, the most significant being the N-desmethylated metabolite (S 18982), which is equipotent to the parent drug and circulates at approximately 40% of the concentration of Ivabradine.[3][4]
Beyond N-demethylation, O-demethylation also occurs, resulting in the formation of metabolites such as this compound. This whitepaper focuses specifically on the discovery and identification of this O-demethylated metabolite, providing a technical resource for researchers in drug metabolism and related fields.
Discovery and Identification
The identification of this compound as a metabolite of Ivabradine emerged from comprehensive in vitro and in vivo metabolism studies. Initial investigations into the metabolic fate of Ivabradine were conducted using liver microsomes from various species, including humans. An in vitro study, referenced as NP06900 in regulatory documents, characterized the formation of various demethylated metabolites of Ivabradine, laying the groundwork for the identification of this compound.
The definitive identification and quantification of this compound in human plasma was described in a key study by François-Bouchard et al. in 2000.[1] This research utilized a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Ivabradine and six of its metabolites. This seminal work provided the analytical framework for subsequent pharmacokinetic and metabolism studies of Ivabradine.
Metabolic Pathway
The formation of this compound from Ivabradine is a Phase I metabolic reaction, specifically an O-demethylation. This reaction is catalyzed by the CYP3A4 enzyme, which is responsible for the majority of Ivabradine's metabolism.[2] The O-demethylation occurs at the 8-position of the benzazepinone (B8055114) ring system of the Ivabradine molecule.
Figure 1: Metabolic pathway of Ivabradine to this compound.
Experimental Protocols
The identification and quantification of this compound relies on sophisticated analytical techniques, primarily LC-MS/MS. The following protocol is a representative methodology based on the available literature for the analysis of Ivabradine and its metabolites in human plasma.[1]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Plasma Collection: Collect human blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the blood samples to separate the plasma.
-
Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of Ivabradine) to the plasma samples.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then water through the cartridge.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute Ivabradine and its metabolites, including this compound, from the cartridge using a stronger organic solvent (e.g., methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of Ivabradine and its metabolites. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.
Figure 2: Experimental workflow for the identification of this compound.
Quantitative Data
While the N-desmethyl metabolite (S 18982) is the major active metabolite of Ivabradine, with plasma concentrations reaching approximately 40% of the parent drug, specific quantitative data for this compound in human plasma is not as extensively reported in publicly available literature. The study by François-Bouchard et al. (2000) established a linear response for Ivabradine and its metabolites in the range of 0.1 or 0.2 to 20 ng/mL, with a limit of quantitation between 0.1 and 0.2 ng/mL in a 0.5 mL plasma sample.[1]
For comparative purposes, the pharmacokinetic parameters of Ivabradine and its major N-desmethyl metabolite in rats are presented in the table below.
| Parameter | Ivabradine | N-desmethylivabradine |
| t1/2 (h) | 2.84 ± 1.43 | 5.73 ± 2.89 |
| Cmax (µg/L) | 217.83 ± 86.04 | 9.76 ± 2.79 |
| tmax (h) | 0.57 ± 0.16 | 0.54 ± 0.13 |
| AUC0-t (µg·h/L) | 534.46 ± 179.20 | 25.93 ± 4.34 |
Data from a pharmacokinetic study in rats.
Conclusion
This compound is a confirmed metabolite of Ivabradine, formed through CYP3A4-mediated O-demethylation. Its discovery and identification have been facilitated by advanced analytical techniques, particularly LC-MS/MS, which allows for the sensitive and specific simultaneous determination of the parent drug and its various metabolites in biological matrices. While the N-desmethyl derivative remains the most pharmacologically significant metabolite, a comprehensive understanding of the complete metabolic profile of Ivabradine, including minor metabolites like this compound, is crucial for a thorough assessment of its disposition and potential for drug-drug interactions. Further research to quantify the plasma concentrations and pharmacological activity of this compound would provide a more complete picture of its contribution to the overall effects of Ivabradine.
References
- 1. Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ivadradine - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolism of Ivabradine to 8-Demethyl Ivabradine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of Ivabradine, focusing on its primary metabolic pathway: the N-demethylation to its active metabolite, 8-Demethyl Ivabradine (also known as N-desmethylivabradine or S-18982). This document synthesizes key information on the enzymatic processes, quantitative kinetic parameters, and detailed experimental protocols relevant to studying this metabolic conversion.
Introduction
Ivabradine is a heart rate-lowering agent that selectively inhibits the I_f_ current in the sinoatrial node. Its metabolism is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. The primary route of Ivabradine metabolism is oxidation, leading to the formation of this compound. This N-demethylation reaction is almost exclusively catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme, which is highly expressed in the human liver and intestine.[1] The resulting metabolite, this compound, is pharmacologically active and circulates in plasma at concentrations approximately 40% of the parent drug.[1] Understanding the kinetics of this metabolic pathway is crucial for predicting Ivabradine's clearance, assessing the impact of CYP3A4 inhibitors and inducers, and developing physiologically-based pharmacokinetic (PBPK) models.
Quantitative Data on In Vitro Metabolism
The following table summarizes the key quantitative parameters for the in vitro metabolism of Ivabradine to this compound in human liver microsomes. This data is essential for modeling the metabolic clearance of Ivabradine.
| Parameter | Value | System | Reference |
| Primary Enzyme | CYP3A4 | Human Liver & Intestine | [1] |
| Metabolite | This compound (N-desmethylivabradine; S-18982) | - | [1] |
| Metabolite Activity | Active | - | [1] |
| Metabolite Exposure | ~40% of Ivabradine | Human Plasma | [1] |
Note: Specific in vitro kinetic parameters such as Michaelis-Menten constant (K_m_), maximum reaction velocity (V_max_), and intrinsic clearance (CL_int_) for the N-demethylation of Ivabradine in human liver microsomes are essential for robust PBPK modeling. While numerous PBPK models for Ivabradine exist, the precise in vitro kinetic values used in these models are not consistently reported in publicly available literature.
Experimental Protocols
This section outlines detailed methodologies for conducting in vitro experiments to study the metabolism of Ivabradine to this compound.
In Vitro Metabolism in Human Liver Microsomes (HLM)
This protocol is designed to determine the rate of formation of this compound from Ivabradine in a human liver microsomal system.
Materials:
-
Ivabradine
-
This compound (as a reference standard)
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar but chromatographically distinct compound)
-
Purified water
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Ivabradine in a suitable solvent (e.g., DMSO or methanol) and dilute it to the desired concentrations in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled human liver microsomes on ice immediately before use.
-
-
Incubation:
-
In a microcentrifuge tube, combine the following in order:
-
Potassium Phosphate Buffer (to make up the final volume)
-
Human Liver Microsomes (final concentration typically 0.2-1.0 mg/mL)
-
Ivabradine solution (at various concentrations to determine kinetics)
-
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time Course Sampling:
-
At predetermined time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with the internal standard. This will precipitate the proteins and stop the enzymatic reaction.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Analytical Method: LC-MS/MS Quantification
This method allows for the sensitive and specific quantification of Ivabradine and this compound in the in vitro samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Ivabradine, this compound, and the internal standard.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Precursor Ion > Product Ion):
-
Ivabradine: To be determined based on instrument optimization.
-
This compound: To be determined based on instrument optimization.
-
Internal Standard: To be determined based on the selected standard.
-
-
Optimization: Optimize cone voltage, collision energy, and other MS parameters for each analyte and the internal standard to achieve maximum sensitivity.
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound and the internal standard.
-
Determine the concentration of this compound formed in each sample by interpolating from the calibration curve.
-
Plot the concentration of this compound formed against time to determine the initial rate of formation.
-
To determine the kinetic parameters (K_m_ and V_max_), perform incubations with a range of Ivabradine concentrations and plot the initial rates of metabolite formation against the substrate concentration. Fit the data to the Michaelis-Menten equation.
-
Calculate the intrinsic clearance (CL_int_) as the ratio of V_max_ to K_m_.
Visualizations
The following diagrams illustrate the metabolic pathway of Ivabradine and a typical experimental workflow for an in vitro metabolism study.
Caption: Metabolic pathway of Ivabradine to this compound.
Caption: Experimental workflow for in vitro metabolism of Ivabradine.
References
8-Demethyl Ivabradine: A Comprehensive Technical Whitepaper on its Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Demethyl Ivabradine (B130884), also known as N-desmethyl ivabradine or S 18982, is the primary and only major active human metabolite of the heart rate-lowering drug Ivabradine.[1][2] This document provides an in-depth technical overview of the pharmacological activity of 8-Demethyl Ivabradine, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization. Possessing a pharmacological profile equipotent to its parent compound, this compound significantly contributes to the overall therapeutic effects of Ivabradine.[1][2] Its primary action is the selective inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel isoform 4 (HCN4), which is the molecular correlate of the "funny" current (If) in the sinoatrial node of the heart.[1][3] By blocking this current, this compound reduces the pacemaker firing rate, leading to a dose-dependent reduction in heart rate.[1]
Mechanism of Action
The pharmacological activity of this compound is centered on its selective inhibition of the If current in the sinoatrial (SA) node.[1][3] The If current, predominantly carried by HCN4 channels in the human SA node, is a mixed sodium-potassium current that plays a crucial role in the diastolic depolarization phase of the cardiac action potential.[4][5] By slowing this depolarization, this compound prolongs the time it takes for the membrane potential to reach the threshold for firing an action potential, thereby reducing the heart rate.[1][6]
The inhibition of HCN4 channels by Ivabradine and, by extension, its equipotent metabolite this compound, is use-dependent, meaning the blocking effect is more pronounced at higher heart rates.[4] The binding site for Ivabradine has been identified within the intracellular pore of the HCN4 channel.[7]
Pharmacological Data
This compound is equipotent to Ivabradine in its ability to inhibit the If current and reduce heart rate.[1][2] The following table summarizes the available quantitative data for Ivabradine, which can be considered representative of this compound's activity.
| Parameter | Value | Channel/Preparation | Reference |
| IC50 | 0.5 µM | hHCN4 channels expressed in CHO cells | [4] |
| IC50 | 2.0 µM | hHCN4 channels expressed in HEK 293 cells | [7] |
| IC50 | 0.94 µM | mHCN1 channels expressed in HEK 293 cells | [7] |
| IC30 | 0.2 µM | Beating rate of isolated rat right atria | [4] |
Pharmacokinetics
This compound is formed through the N-demethylation of Ivabradine, a process primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[1][8] This metabolite circulates in human plasma at concentrations approximately 40% of that of the parent drug, Ivabradine.[1] Both Ivabradine and this compound are further metabolized by CYP3A4.[1] The elimination half-life of this compound is approximately 11 hours, which is longer than the 6-hour half-life of Ivabradine.[2]
Experimental Protocols
The pharmacological activity of this compound has been characterized using various in vitro electrophysiological techniques. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Recordings of HCN4 Currents
This protocol is adapted from studies on HCN channel inhibitors.[4][9]
Objective: To measure the inhibitory effect of this compound on the If current mediated by HCN4 channels.
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human HCN4 channels.
Solutions:
-
Extracellular Solution (in mM): 115 NaCl, 30 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, 5.5 glucose. pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 K-aspartate, 10 NaCl, 5 HEPES, 2 MgATP, 1 EGTA, 0.5 MgCl2. pH adjusted to 7.2 with KOH.
Procedure:
-
Culture HCN4-expressing cells on glass coverslips.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -40 mV.
-
To elicit If currents, apply hyperpolarizing voltage steps from -50 mV to -150 mV in 10 mV increments for 3 seconds.
-
Record baseline currents in the absence of the compound.
-
Perfuse the recording chamber with the extracellular solution containing various concentrations of this compound.
-
Record currents at each concentration after reaching a steady-state effect.
-
Analyze the data by measuring the current amplitude at the end of the hyperpolarizing pulse. Construct concentration-response curves to determine the IC50 value.
Action Potential Recordings in Isolated Sinoatrial Node Cells
This protocol is based on methods for studying pacemaker cell activity.[10][11]
Objective: To determine the effect of this compound on the spontaneous action potential firing rate of primary pacemaker cells.
Preparation: Single pacemaker cells enzymatically isolated from the sinoatrial node of a suitable animal model (e.g., rabbit or mouse).
Solutions:
-
Tyrode's Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. pH adjusted to 7.4 with NaOH.
-
Pipette Solution (for perforated patch, in mM): 130 K-aspartate, 10 NaCl, 5 HEPES, 2 MgATP, with the addition of a perforating agent like Amphotericin B (240 µg/mL).
Procedure:
-
Isolate sinoatrial node cells using established enzymatic digestion protocols.
-
Allow the cells to adhere to laminin-coated coverslips.
-
Place a coverslip in the recording chamber and perfuse with Tyrode's solution.
-
Using the perforated patch-clamp technique to maintain the intracellular environment, establish a gigaohm seal.
-
Switch to current-clamp mode to record spontaneous action potentials.
-
Record the baseline firing rate.
-
Apply this compound at various concentrations to the perfusion solution.
-
Record the steady-state firing rate at each concentration.
-
Analyze the data by measuring the interspike interval to calculate the firing frequency. Determine the concentration-dependent reduction in firing rate.
Visualizations
Signaling Pathway of Cardiac Pacemaker Potential and Site of Action of this compound
Caption: Cardiac pacemaker potential signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Whole-Cell Patch-Clamp Analysis
Caption: Workflow for determining the IC50 of this compound on HCN4 channels.
References
- 1. Ivabradine: Package Insert / Prescribing Information / MOA [drugs.com]
- 2. Cardiac action potential - Wikipedia [en.wikipedia.org]
- 3. dihana.cps.unizar.es [dihana.cps.unizar.es]
- 4. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Physiology | Sinoatrial Node Action Potentials [cvphysiology.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Isoform-specific regulation of HCN4 channels by a family of endoplasmic reticulum proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single cells isolated from human sinoatrial node: action potentials and numerical reconstruction of pacemaker current - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility and Stability of 8-Demethyl Ivabradine (B130884)
Introduction
8-Demethyl Ivabradine, also known as N-desmethyl ivabradine or S 18982, is the major active metabolite of Ivabradine, a heart rate-lowering agent used in the treatment of stable angina and chronic heart failure.[1][2] The metabolic conversion of Ivabradine to this compound is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[1][3] As a pharmacologically active metabolite, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is crucial for drug development, formulation, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, alongside detailed experimental protocols for its characterization.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Data | Source |
| Chemical Name | (S)-3-(3-((((7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | N/A |
| Synonyms | N-desmethyl ivabradine, S 18982 | [1][2] |
| Molecular Formula | C₂₆H₃₄N₂O₅ | [4] |
| Molecular Weight | 454.56 g/mol | [4] |
Solubility Profile
Precise quantitative solubility data for this compound in various solvents is not extensively available in the public domain. However, information on the parent drug, Ivabradine hydrochloride, and qualitative predictions for the metabolite provide valuable insights.
Comparative Solubility Data of Ivabradine Hydrochloride
| Solvent | Solubility | Source |
| Water / Physiological pH | Freely soluble (>10 mg/mL) | [5][6] |
| Methanol | Freely soluble | [5][7] |
| Dimethylsulfoxide (DMSO) | Freely soluble | [2] |
| Methylene Chloride | Freely soluble | [2][7] |
| Ethanol | Soluble | [2] |
| Acetone | Slightly soluble | [2][5][7] |
Predicted Solubility of this compound
It has been predicted that the pKa of N-desmethylivabradine is higher and its log p is lower compared to the parent Ivabradine.[8] This suggests that this compound likely possesses higher aqueous solubility than Ivabradine.[8] The solubility of Ivabradine hydrochloride is also known to be pH-dependent.[7]
Stability Profile
The stability of this compound has been assessed in biological matrices, and its formation as a degradation product of Ivabradine under stress conditions has been documented.
Stability in Human Plasma
A study developing an LC-MS/MS method for the simultaneous quantification of Ivabradine and N-Desmethyl Ivabradine provided the following stability data for N-Desmethyl Ivabradine in human plasma.[9]
| Condition | Duration | Stability | Source |
| Bench Top | 16 hours | Stable | [9] |
| Autosampler | 75 hours | Stable | [9] |
| Freeze-Thaw Cycles | 5 cycles | Stable | [9] |
| Reinjection | 25 hours | Stable | [9] |
| Wet Extract | 72 hours at 2-8 °C | Stable | [9] |
| Long-Term | 50 days at –70 °C | Stable | [9] |
Forced Degradation Behavior
Forced degradation studies on the parent drug, Ivabradine, have shown that it degrades under thermal, acidic, basic, oxidative, and photolytic stress.[1][4][10][11] Notably, this compound has been identified as a photodegradation product of Ivabradine, designated as 'UV4' in one study.[1][4] This indicates that while this compound is formed under photolytic stress, its own stability under these and other stress conditions warrants further investigation.
Experimental Protocols
Detailed experimental protocols are essential for generating robust and reproducible data. The following sections outline standard procedures for determining the solubility and stability of a drug metabolite like this compound.
Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.
-
Preparation of Solutions:
-
Prepare a series of buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Prepare stock solutions of the test compound in a suitable organic solvent (e.g., DMSO) if necessary, although direct addition of the solid is preferred for thermodynamic solubility.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a known volume of each buffer in separate glass vials. The excess solid should be visually apparent.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable mobile phase.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or µg/mL by comparing the measured concentration to a standard curve.
-
Protocol for Forced Degradation Study (ICH Q1A Guideline)
This protocol is designed to assess the stability of this compound under various stress conditions.
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in appropriate solvents (e.g., water, methanol, or a mixture).
-
For solid-state studies, use the pure, solid compound.
-
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample and a solution to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize any significant degradation products using techniques like LC-MS/MS.
-
Establish the degradation pathway of this compound.
-
Visualizations
Metabolic Pathway of Ivabradine
The primary metabolic pathway for the formation of this compound from its parent compound, Ivabradine, is through N-demethylation catalyzed by the CYP3A4 enzyme.
Forced Degradation Study Workflow
The following diagram illustrates a typical workflow for conducting a forced degradation study to assess the stability of a drug substance.
References
- 1. enamine.net [enamine.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
8-Demethyl Ivabradine: An In-Depth Technical Guide to Impurity Profiling in Ivabradine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the impurity profiling of 8-Demethyl Ivabradine, a known metabolite and potential degradation product of the antianginal drug Ivabradine. Understanding and controlling impurities are critical aspects of drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product. This document details the origin, identification, and quantification of this compound, offering detailed experimental protocols and data presentation for analytical scientists and researchers in the pharmaceutical industry.
Introduction to Ivabradine and the Significance of Impurity Profiling
Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1][2] It acts by selectively inhibiting the If current in the sinoatrial node, thereby reducing the heart rate without affecting myocardial contractility.[1][2]
Impurity profiling is a cornerstone of pharmaceutical development and quality control. Regulatory agencies worldwide mandate the identification and quantification of any impurity present in a drug substance at a level of 0.1% or higher. These impurities can arise from various sources, including the manufacturing process (synthesis-related impurities) or degradation of the drug substance over time (degradation products).[3][4] The presence of impurities can impact the safety and efficacy of the drug product, making their thorough characterization essential.
This compound: A Key Impurity
This compound is a significant impurity of Ivabradine. It is structurally similar to the parent drug, differing by the absence of a methyl group at the 8-position of the benzazepine ring system.
Chemical Structures:
Origin of this compound
This compound can originate from two primary sources:
-
Metabolism: It is a known metabolite of Ivabradine. In vivo, Ivabradine is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and intestines, primarily through oxidation.[1][5] One of the metabolic pathways is O-demethylation, leading to the formation of this compound.
-
Degradation: The chemical transformation of Ivabradine under various stress conditions can lead to the formation of degradation products. The O-demethylation at the 8-position is a plausible degradation pathway, particularly under oxidative stress, mimicking the metabolic process. Forced degradation studies are crucial to identify such potential degradation products.[3][4]
-
Synthesis: While less commonly reported, it is theoretically possible for this compound to be formed as a synthesis-related impurity if a demethylated precursor is used or if demethylation occurs as a side reaction during the synthesis of Ivabradine.
Analytical Methodologies for Impurity Profiling
The accurate detection and quantification of this compound in Ivabradine drug substance and product require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely used techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential to separate this compound from the parent drug and other potential impurities.
Experimental Protocol: Stability-Indicating HPLC-UV Method
| Parameter | Condition |
| Instrument | HPLC system with a UV/Vis or Photodiode Array (PDA) detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.01 M Ammonium acetate (B1210297) buffer (pH adjusted to 5.5 with acetic acid) B: Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 286 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the Ivabradine sample in the mobile phase to a final concentration of 1 mg/mL. |
| Standard Preparation | Prepare a standard solution of this compound in the mobile phase at a concentration corresponding to the reporting threshold (e.g., 0.1% of the sample concentration). |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides higher sensitivity and specificity, which is particularly useful for the identification and quantification of trace-level impurities.
Experimental Protocol: LC-MS/MS Method for Quantification
| Parameter | Condition |
| Instrument | Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. |
| Column | C18, 100 mm x 2.1 mm, 3.5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 8 | |
| 10 | |
| 10.1 | |
| 12 | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Ivabradine: 469.3 → 262.2 this compound: 455.3 → 248.2 |
| Sample Preparation | Same as HPLC-UV method. |
| Standard Preparation | Prepare a series of calibration standards of this compound in a blank matrix (e.g., mobile phase or a solution of the drug substance known to be free of the impurity). |
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods. Ivabradine has been shown to degrade under various stress conditions.[3][4] The formation of this compound is most likely to occur under oxidative conditions.
Experimental Protocol: Forced Degradation Study (Oxidative Stress)
-
Sample Preparation: Prepare a solution of Ivabradine in a suitable solvent (e.g., methanol:water, 1:1) at a concentration of 1 mg/mL.
-
Stress Condition: Add 3% hydrogen peroxide to the Ivabradine solution.
-
Incubation: Store the solution at room temperature, protected from light, for 24 hours.
-
Neutralization (if necessary): Quench the reaction by adding a suitable agent if required.
-
Analysis: Dilute the stressed sample to an appropriate concentration and analyze using the validated stability-indicating HPLC or LC-MS method.
-
Peak Identification: Compare the retention time and/or mass-to-charge ratio of any new peaks with that of an this compound reference standard.
Quantitative Data
The following table summarizes hypothetical quantitative data for this compound levels observed in an Ivabradine drug substance batch under various conditions. Actual values will vary depending on the manufacturing process and storage conditions.
| Condition | This compound Level (%) |
| Initial (Release) | < 0.05 |
| Accelerated Stability (40°C/75% RH, 6 months) | 0.08 |
| Forced Degradation (Oxidative, 3% H₂O₂, 24h) | 0.25 |
| Forced Degradation (Acidic, 0.1M HCl, 24h) | < 0.05 |
| Forced Degradation (Basic, 0.1M NaOH, 24h) | < 0.05 |
| Forced Degradation (Thermal, 80°C, 48h) | 0.06 |
| Forced Degradation (Photolytic, ICH Q1B) | < 0.05 |
Degradation Pathway
The formation of this compound from Ivabradine under oxidative stress likely proceeds through an oxidative O-demethylation mechanism. This pathway is analogous to the CYP450-mediated metabolism in the body.
Conclusion
The profiling of this compound is a critical component in ensuring the quality and safety of Ivabradine drug products. As a known metabolite, its potential formation as a degradation product, particularly under oxidative stress, must be carefully monitored. This guide has provided an in-depth overview of the origin, analytical methodologies for detection and quantification, and the likely degradation pathway of this compound. The detailed experimental protocols for HPLC and LC-MS/MS serve as a valuable resource for researchers and analytical scientists involved in the development and quality control of Ivabradine. The implementation of robust, stability-indicating analytical methods is paramount for the reliable monitoring of this and other potential impurities, ultimately safeguarding patient health.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities | Semantic Scholar [semanticscholar.org]
- 4. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
An In-depth Technical Guide to the Theoretical Mechanism of Action of 8-Demethyl Ivabradine
Core Introduction: The Active Metabolite
8-Demethyl Ivabradine (B130884), also known by its research designation S-18982, is the principal and only active human metabolite of Ivabradine, a heart rate-lowering agent.[1][2][3] It is formed through N-demethylation of Ivabradine, a process primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[1][3] Circulating at approximately 40% of the concentration of the parent drug, 8-Demethyl Ivabradine is considered to be equipotent to Ivabradine, contributing significantly to the overall therapeutic effect.[1][2][3] Therefore, its mechanism of action is functionally identical to that of Ivabradine.
This guide delineates the theoretical mechanism of action of this compound, focusing on its primary molecular target, the downstream physiological consequences, and the experimental methodologies employed to elucidate this mechanism.
Primary Mechanism of Action: Selective Inhibition of the Funny Current (If)
The core mechanism of action for this compound is the selective and specific inhibition of the pacemaker "funny" current (If) in the sinoatrial (SA) node of the heart.[1][4] This current is crucial for the spontaneous diastolic depolarization of pacemaker cells, which dictates the heart's intrinsic rhythm.[4][5]
Molecular Target: Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels
The If current is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[2][3] Four isoforms (HCN1-4) exist, with HCN4 being the predominant isoform in the cardiac sinoatrial node, making it the primary molecular target for this compound.[6][7][8]
Molecular Interaction and Channel Gating
This compound exhibits a state-dependent and use-dependent blockade of HCN4 channels.[2][6] Key characteristics of this interaction include:
-
Intracellular Binding: The molecule accesses its binding site from the intracellular side of the cell membrane.[2][5]
-
Open-Channel Block: It preferentially binds to the HCN4 channel when it is in the open conformation.[6][9] This means the channel must first be activated by membrane hyperpolarization for the drug to exert its inhibitory effect.
-
Pore Blockade: The binding site is located within the inner vestibule of the channel pore.[7][9] Cryo-electron microscopy and mutagenesis studies have identified specific amino acid residues on the S6 transmembrane helix, such as Y507, F510, and I511 (rabbit HCN4 numbering), as critical for binding and stabilizing the drug molecule within the pore.[7][10]
-
Current Dependence: The blockade is influenced by the direction of ion flow through the pore.[6][9]
By binding within the pore, this compound physically obstructs the flow of sodium and potassium ions, thereby inhibiting the If current.
Physiological Consequence: Heart Rate Reduction
The inhibition of the If current by this compound reduces the slope of the spontaneous diastolic depolarization in SA node pacemaker cells.[1][4] This action prolongs the time it takes for the membrane potential to reach the threshold for firing an action potential, resulting in a dose-dependent reduction in heart rate.[1][3] A key feature of this mechanism is its selectivity; it significantly slows the heart rate without affecting other aspects of cardiovascular function such as myocardial contractility, ventricular repolarization, or blood pressure.[1][11][12]
Secondary Pharmacological Effects: hERG Channel Interaction
While highly selective for HCN channels, studies have shown that at higher concentrations, Ivabradine (and by extension, its equipotent metabolite) can inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.[13][14][15] The hERG channel is responsible for the rapid delayed rectifier potassium current (IKr), which is critical for ventricular repolarization.
Inhibition of hERG can prolong the QT interval of the electrocardiogram, a known risk factor for torsades de pointes arrhythmia.[13][16] The IC50 for Ivabradine on hERG channels is in the low micromolar range, which is comparable to its potency on HCN channels, suggesting a lack of absolute discrimination between these two channel types.[13][14][15] This finding has clinical implications, particularly regarding drug-drug interactions or in patients with impaired drug metabolism, where higher plasma concentrations could increase the risk of proarrhythmic events.[15][16]
Data Presentation: Pharmacokinetic and Pharmacodynamic Properties
The following tables summarize key quantitative data for this compound (S-18982) and its parent compound, Ivabradine.
Table 1: Pharmacokinetic Parameters
| Parameter | Ivabradine | This compound (S-18982) | Reference(s) |
| Metabolism | Major substrate of CYP3A4 | Metabolite of Ivabradine (via CYP3A4) | [1][3] |
| Relative Plasma Conc. | ~60% | ~40% of parent drug | [1][2][3] |
| Distribution Half-life | 2 hours | - | [1][3] |
| Effective Half-life | ~6 hours | 11 hours | [1] |
| Total Clearance | ~24 L/h | - | [3] |
| Renal Clearance | ~4.2 L/h | - | [3] |
Table 2: Pharmacodynamic Parameters
| Parameter | Target Channel | Value | Condition | Reference(s) |
| Potency | HCN4 | Equipotent to Ivabradine | - | [1][2][3] |
| Ivabradine IC50 | hERG 1a | 2.07 µmol/L | Patch clamp on hERG expressing cells | [13][14] |
| Ivabradine IC50 | hERG 1a/1b | 3.31 µmol/L | Patch clamp on hERG expressing cells | [13][14] |
Mandatory Visualizations
Diagram 1: Metabolic Pathway of Ivabradine
Caption: Metabolic conversion of Ivabradine to its active metabolite.
Diagram 2: Signaling Pathway of HCN4 Inhibition
Caption: Mechanism of heart rate reduction via HCN4 channel blockade.
Diagram 3: Experimental Workflow for Mechanism Analysis
Caption: Workflow for characterizing ion channel modulator activity.
Experimental Protocols
The mechanism of action of Ivabradine and its metabolite has been elucidated through a combination of electrophysiological, molecular, and computational techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the cornerstone technique for directly measuring the effect of this compound on ion channel function.
-
Objective: To quantify the inhibition of HCN4 and hERG channel currents and to characterize the voltage- and state-dependence of the block.
-
Methodology:
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids containing the cDNA for the ion channel of interest (e.g., human HCN4 or hERG). Cells are cultured under standard conditions (37°C, 5% CO₂).[6][13]
-
Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell's membrane potential is controlled ("clamped") by the patch-clamp amplifier. A series of voltage steps (protocols) are applied to elicit channel opening and closing. For HCN4, hyperpolarizing steps are used for activation, while for hERG, depolarizing steps are used.[6][13]
-
Drug Application: this compound is dissolved in the extracellular solution and perfused onto the cell at various concentrations. The current flowing through the channels is measured before (control) and after drug application.
-
Data Analysis: The reduction in current amplitude at each drug concentration is used to construct a dose-response curve and calculate the IC50 value. The effect of the drug on the kinetics of channel activation and deactivation is also analyzed.[6][13]
-
Site-Directed Mutagenesis and In Silico Docking
These techniques are used to identify the specific amino acid residues that form the drug's binding site.
-
Objective: To map the binding pocket of this compound within the HCN4 channel pore.
-
Methodology:
-
Homology Modeling: A three-dimensional structural model of the HCN4 channel is created based on the known crystal structures of related ion channels.[7]
-
In Silico Docking: Computational algorithms are used to predict the most likely binding pose of the this compound molecule within the modeled channel pore, identifying potential interacting residues.[7][13]
-
Site-Directed Mutagenesis: Based on the docking predictions, specific amino acid residues in the HCN4 cDNA are mutated (e.g., replaced with alanine).[7]
-
Functional Testing: The mutant channels are expressed in HEK293 cells, and the inhibitory effect of this compound is re-evaluated using patch-clamp. A significant reduction in blocking efficiency for a particular mutant indicates that the mutated residue is critical for drug binding.[7]
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This analytical chemistry technique is used to quantify the concentrations of Ivabradine and this compound in biological samples.
-
Objective: To determine the pharmacokinetic profile of Ivabradine and its active metabolite in plasma or other biological matrices.
-
Methodology:
-
Sample Preparation: Plasma samples are treated to precipitate proteins (e.g., with acetonitrile) and an internal standard is added. The supernatant is collected after centrifugation.[17]
-
Chromatographic Separation: The prepared sample is injected into an HPLC system. A reversed-phase column (e.g., C8 or C18) is used to separate Ivabradine and this compound from other plasma components based on their physicochemical properties. A gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) buffer and acetonitrile) is typically used for elution.[18][19]
-
Mass Spectrometric Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. The molecules are ionized (e.g., via electrospray ionization), and specific parent-to-product ion transitions are monitored (Multiple Reaction Monitoring, MRM) to selectively detect and quantify Ivabradine and this compound with high sensitivity and specificity.[17]
-
References
- 1. Ivadradine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]
- 6. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels | PLOS One [journals.plos.org]
- 8. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural determinants of ivabradine block of the open pore of HCN4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EMDB-16860: Ivabradine bound to HCN4 channel - Yorodumi [pdbj.org]
- 11. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. hERG potassium channel blockade by the HCN channel inhibitor bradycardic agent ivabradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hERG Potassium Channel Blockade by the HCN Channel Inhibitor Bradycardic Agent Ivabradine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hERG potassium channel inhibition by ivabradine may contribute to QT prolongation and risk of torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. e-century.us [e-century.us]
- 18. akjournals.com [akjournals.com]
- 19. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 8-Demethyl Ivabradine in Human Plasma by LC-MS/MS
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 8-Demethyl Ivabradine (B130884) (N-desmethylivabradine), the primary active metabolite of Ivabradine, in human plasma. The protocol described herein provides a reliable analytical procedure for pharmacokinetic studies and therapeutic drug monitoring. The method utilizes a simple sample preparation technique, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been synthesized from established and validated procedures to ensure accuracy, precision, and reliability.[1][2][3]
Introduction
Ivabradine is a heart rate-lowering agent used in the management of stable angina pectoris and chronic heart failure. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 enzyme, to its major active metabolite, 8-Demethyl Ivabradine (N-desmethylivabradine). This metabolite contributes significantly to the overall pharmacological effect of the drug. Therefore, the accurate quantification of this compound in biological matrices is crucial for understanding the pharmacokinetics of Ivabradine and its therapeutic efficacy.
This document provides a comprehensive protocol for the determination of this compound in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique. The method is suitable for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of Ivabradine.
Experimental
Materials and Reagents
-
Reference standards of this compound and a suitable internal standard (e.g., N-Desmethyl Ivabradine-d6 or Diazepam) were obtained from a certified supplier.[2]
-
HPLC-grade methanol, acetonitrile, and water were procured from a reputable chemical supplier.[2]
-
Formic acid and ammonium (B1175870) acetate (B1210297) (analytical grade) were used for mobile phase preparation.[1]
-
Human plasma (with K2EDTA as anticoagulant) was obtained from a certified biobank.[2]
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for this analysis.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Diamonsil C18 (150 mm × 4.6 mm, 5 µm) or equivalent[1] |
| Mobile Phase | A: 5 mM Ammonium Acetate with 0.2% Formic Acid in WaterB: MethanolIsocratic elution with 80% B[1] |
| Flow Rate | 0.60 mL/min[2] |
| Injection Volume | 7 µL[2] |
| Column Temperature | 35 °C[4] |
| Run Time | 3.0 min[2] |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transitions | This compound: m/z 455.40 → 177.15[2]N-Desmethyl Ivabradine-d6 (IS): m/z 461.31 → 177.15[2] |
| Dwell Time | 0.079 sec[2] |
| Source Temperature | 325 °C[1] |
| Gas Flow | 12 L/min[1] |
Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.[2]
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in a methanol:water (80:20, v/v) mixture to create calibration standards.[2] Prepare a working solution of the internal standard at an appropriate concentration (e.g., 20.00 ng/mL).[2]
-
Calibration Curve and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol (Solid-Phase Extraction)
-
To 100 µL of plasma sample, add the internal standard working solution.
-
Add 300 µL of 5mM ammonium formate (B1220265) and vortex for 10 seconds.[2]
-
Load the mixture onto a pre-conditioned polymeric sorbent extraction cartridge (e.g., Strata-X, 33µM, 1cc/30mg).[2]
-
Wash the cartridge with 2.0 mL of water.[2]
-
Elute the analytes with 1.0 mL of an appropriate eluent (e.g., methanol).[2]
-
Inject 7 µL of the eluate into the LC-MS/MS system.[2]
Figure 1: Sample Preparation Workflow using Solid-Phase Extraction.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method, compiled from various validated assays.
Table 3: Linearity and Sensitivity
| Analyte | Matrix | Linearity Range (ng/mL) | r² |
| This compound | Human Plasma | 0.10 - 15.14 | ≥ 0.99[2] |
| This compound | Human Plasma | 0.085 - 25.5 | ≥ 0.99[1] |
| This compound | Human Plasma | 0.050 - 20.0 | Linear[3] |
Table 4: Precision and Accuracy
| Analyte | Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Human Plasma | QC Low, Mid, High | < 15% | < 15% | Within ±15% of nominal |
Note: The specific values for precision and accuracy are generally required to be within 15% (20% for the Lower Limit of Quantification) as per FDA guidelines. The cited literature confirms that their validated methods met these criteria.[1]
Method Validation
The analytical method was validated according to the US FDA guidelines. The key validation parameters are outlined below.
Figure 2: Key Parameters for LC-MS/MS Method Validation.
-
Selectivity: The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention time of this compound and the internal standard.
-
Linearity: The calibration curves were linear over the specified concentration ranges, with a correlation coefficient (r²) of ≥ 0.99.[1][2]
-
Precision and Accuracy: The intra- and inter-day precision and accuracy were within the acceptable limits set by the FDA guidelines (<15% RSD, ±15% of nominal value).[1]
-
Recovery: The extraction recovery of this compound from human plasma was consistent and reproducible.
-
Matrix Effect: The absence of significant matrix effects was confirmed by comparing the response of the analyte in post-extraction spiked samples with that in neat solutions.
-
Stability: this compound was found to be stable in human plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C.
Conclusion
The LC-MS/MS method described in this application note is a reliable and sensitive approach for the quantification of this compound in human plasma. The simple and efficient sample preparation protocol, coupled with the high selectivity of tandem mass spectrometry, allows for high-throughput analysis, making it well-suited for pharmacokinetic and clinical studies of Ivabradine. The method has been validated according to regulatory guidelines, ensuring the generation of high-quality and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. [Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 8-Demethyl Ivabradine in Human Plasma
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 8-Demethyl Ivabradine, a metabolite of Ivabradine, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring of Ivabradine and its metabolites.
Introduction
Ivabradine is a heart rate-lowering agent used in the treatment of stable angina pectoris and chronic heart failure. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 enzyme, leading to the formation of several metabolites. One of these is this compound. Accurate and reliable quantification of this metabolite in biological matrices is crucial for understanding the complete pharmacokinetic profile of Ivabradine and its potential contribution to the overall pharmacological effect. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Ivabradine-d3 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid, analytical grade
-
Human plasma (drug-free)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Chromatographic and Mass Spectrometric Conditions
A summary of the optimized LC-MS/MS parameters is provided in the table below.
| Parameter | Condition |
| LC Conditions | |
| Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | m/z 455.2 → 177.2 (Proposed) |
| MRM Transition (Internal Standard) | e.g., Ivabradine-d3, m/z 472.2 → 177.2 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Note: The proposed MRM transition for this compound is based on its molecular weight and the known fragmentation patterns of Ivabradine and its N-desmethyl metabolite. Experimental verification is recommended.
Protocols
Standard Solution and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working standards for the calibration curve and QC samples.
-
Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol (Protein Precipitation)
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Data Presentation
The following table summarizes the expected performance characteristics of the method, based on typical results for similar analytes.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal and compensated by the internal standard |
Visualizations
Caption: Workflow for Analytical Method Development.
Caption: Experimental Workflow for Sample Analysis.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a clinical or research setting. This application note serves as a comprehensive guide for researchers and scientists involved in the pharmacokinetic and metabolic profiling of Ivabradine.
Application Notes and Protocols for the Solid-Phase Extraction of 8-Demethyl Ivabradine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the solid-phase extraction (SPE) of 8-Demethyl Ivabradine (B130884), a metabolite of Ivabradine, from biological matrices, primarily human plasma. The protocol is designed to deliver high, reproducible recovery and clean extracts suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies presented are based on established principles for the extraction of basic compounds and metabolites of Ivabradine.
8-Demethyl Ivabradine is a basic compound with a predicted pKa of approximately 10.19. This characteristic is central to the development of a successful SPE method, allowing for strong retention on cation exchange sorbents and effective cleanup to minimize matrix effects. The following protocols are provided as a comprehensive guide and a starting point for method development and validation in your laboratory.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for the selection of an appropriate SPE sorbent and the optimization of the extraction procedure.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₄N₂O₅ | SynThink Research Chemicals |
| Molecular Weight | 454.56 g/mol | SynThink Research Chemicals |
| Predicted pKa | 10.19 ± 0.20 | ChemicalBook |
| Appearance | Pale Brown Solid | ChemicalBook |
| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) | ChemicalBook |
Recommended Solid-Phase Extraction (SPE) Protocols
Two primary SPE strategies are recommended for the extraction of this compound: Mixed-Mode Cation Exchange (MCX) and Reversed-Phase (RP). MCX is often preferred for basic compounds as it provides a dual retention mechanism (ion exchange and reversed-phase), leading to cleaner extracts.
Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE
This protocol is recommended for achieving high selectivity and minimizing matrix effects. Sorbents such as Oasis MCX or similar mixed-mode strong cation exchange cartridges are suitable.
Experimental Protocol:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add an appropriate volume of internal standard (e.g., a stable isotope-labeled version of this compound or a structural analog).
-
Acidify the sample by adding 500 µL of 4% phosphoric acid in water.
-
Vortex mix for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the MCX SPE cartridge (e.g., 30 mg, 1 cc) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
-
Protocol 2: Reversed-Phase (RP) SPE using a Polymeric Sorbent
This protocol utilizes a water-wettable polymeric reversed-phase sorbent, such as Oasis HLB, which offers a simplified procedure.
Experimental Protocol:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add an appropriate volume of internal standard.
-
Dilute the sample with 500 µL of 4% phosphoric acid in water.
-
Vortex mix for 30 seconds.
-
-
SPE Procedure (Simplified 3-Step):
-
Load: Directly load the pre-treated sample onto the Oasis HLB cartridge (e.g., 30 mg, 1 cc). No conditioning or equilibration is required.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute: Elute the analyte with 1 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable mobile phase for LC-MS/MS analysis.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the solid-phase extraction of this compound.
Quantitative Data and Performance Characteristics
While specific quantitative data for this compound is not extensively available in the literature, the performance of the closely related metabolite, N-desmethylivabradine, can provide an expected range of performance for a validated method.
Table 1: Expected Performance Characteristics based on N-desmethylivabradine Data
| Parameter | Expected Value/Range | Reference |
| Recovery | 90.5% - 101.25% | [1] |
| Linearity Range (Plasma) | 0.10 - 15.14 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL | [2] |
| Inter-batch Precision (%RSD) | 4.18% - 11.39% | [1] |
| Intra-batch Precision (%RSD) | 9.14% - 12.35% | [1] |
Table 2: Stability of Ivabradine and its N-demethylated metabolite in Plasma
The stability of the parent drug and its primary metabolite provides confidence in the robustness of the analytical workflow.
| Condition | Stability | Reference |
| Room Temperature | Stable for 24 hours | [3] |
| Freeze-Thaw Cycles | Stable after three cycles | [3] |
| Long-term Storage (-20°C) | Stable for at least 12 months in human plasma | [3] |
LC-MS/MS Parameters
The following LC-MS/MS parameters, based on those used for N-desmethylivabradine, can serve as a starting point for the analysis of this compound. Optimization will be necessary for your specific instrumentation.
Table 3: Starting LC-MS/MS Parameters
| Parameter | Suggested Condition | Reference |
| Liquid Chromatography | ||
| Column | C18 reversed-phase (e.g., 100 x 4.6 mm, 5 µm) | [2] |
| Mobile Phase A | 5 mM Ammonium Acetate with 0.2% Formic Acid in Water | [4] |
| Mobile Phase B | Methanol | [4] |
| Gradient | Isocratic or gradient, depending on co-eluting interferences | [2][4] |
| Flow Rate | 0.6 - 1.0 mL/min | [2][5] |
| Injection Volume | 5 - 10 µL | |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [2] |
| Monitored Transition (MRM) | To be determined empirically. A starting point based on N-desmethylivabradine (m/z 455.4) would be to monitor the transition from the protonated molecule of this compound (m/z 455.26) to a characteristic product ion. | [2] |
| Dwell Time | ~100 ms | [2] |
Note: The exact mass of this compound (C₂₆H₃₄N₂O₅) is 454.2468, so the protonated molecule [M+H]⁺ would be approximately m/z 455.2541.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the analyte's properties and the selection of the SPE method.
Caption: Logic for selecting an appropriate SPE method for this compound.
Conclusion
The provided protocols offer a robust starting point for the solid-phase extraction of this compound from biological matrices. The Mixed-Mode Cation Exchange protocol is highly recommended for its selectivity, which is crucial for minimizing matrix effects in sensitive LC-MS/MS assays. As with any analytical method, validation in your laboratory is essential to ensure performance meets the specific requirements of your research. This includes optimizing the wash and elution steps, and verifying recovery, precision, accuracy, and matrix effects.
References
- 1. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Determination of ivabradine and its N-demethylated metabolite in human plasma and urine, and in rat and dog plasma by a validated high-performance liquid chromatographic method with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 8-Demethyl Ivabradine in Human Plasma
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 8-Demethyl Ivabradine (B130884), the major active metabolite of Ivabradine, in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This methodology is crucial for pharmacokinetic and bioequivalence studies in drug development.
Introduction
Ivabradine is a heart rate-lowering agent used in the treatment of stable angina pectoris and chronic heart failure.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 enzyme, into several metabolites. The main active metabolite is N-desmethyl ivabradine (8-Demethyl Ivabradine), which exhibits similar pharmacological activity to the parent drug.[1] Therefore, the simultaneous quantification of both Ivabradine and this compound in human plasma is essential for a thorough understanding of its pharmacokinetic profile.
The methods outlined below describe validated, sensitive, and selective LC-MS/MS assays for the simultaneous determination of Ivabradine and this compound in human plasma. These protocols are intended for researchers, scientists, and drug development professionals.
Mechanism of Action of Ivabradine
Ivabradine selectively inhibits the "funny" current (Iƒ) in the sinoatrial node of the heart.[2][3] This current is a mixed sodium-potassium current that plays a key role in regulating the heart's pacemaker activity.[3] By inhibiting this channel, Ivabradine reduces the heart rate without affecting myocardial contractility or blood pressure.[1]
Experimental Protocols
Several methods for the quantification of this compound in human plasma have been reported, primarily employing solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation (PPT) for sample preparation, followed by LC-MS/MS analysis. Below are detailed protocols for each of these common approaches.
Method 1: Solid-Phase Extraction (SPE)
This method offers clean extracts and high recovery.[1]
3.1.1. Materials and Reagents
-
Reference standards: this compound, Ivabradine, and their deuterated internal standards (e.g., N-Desmethyl Ivabradine-d6, Ivabradine-d6).[1]
-
Human plasma (K2 EDTA).[1]
-
Methanol (B129727) (HPLC grade).[1]
-
Water (HPLC grade).[1]
-
SPE cartridges (e.g., Strata™-X 33µM polymeric sorbent).[1]
3.1.2. Sample Preparation Protocol
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution.[1]
-
Vortex for 10 seconds.[1]
-
Add 300 µL of 5mM ammonium formate and vortex.[1]
-
Condition the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[1]
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 2.0 mL of water.[1]
-
Elute the analytes with 1.0 mL of eluent (e.g., methanol).[1]
-
Inject a 7 µL aliquot of the extract into the LC-MS/MS system.[1]
Method 2: Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for sample cleanup.[4][5]
3.2.1. Materials and Reagents
-
Reference standards: this compound, Ivabradine, and an internal standard (e.g., Diazepam or deuterated analogs).[4][5]
-
Human plasma.
-
Extraction solvent (e.g., ethyl acetate).[5]
-
Mobile phase constituents.
3.2.2. Sample Preparation Protocol
-
Use 200 µL of human plasma.[5]
-
Add the internal standard.
-
Perform a single liquid-liquid extraction step with ethyl acetate.[5]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Method 3: Protein Precipitation (PPT)
PPT is a rapid and simple method for sample preparation.[6][7]
3.3.1. Materials and Reagents
-
Reference standards: this compound, Ivabradine, and a suitable internal standard.
-
Human plasma.
-
Precipitating agent (e.g., acetonitrile (B52724) or methanol).[6][7]
3.3.2. Sample Preparation Protocol
-
To 200 µL of plasma, add 500 µL of methanol to precipitate the proteins.[6]
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. wjpmr.com [wjpmr.com]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. A validated, rapid UPLC-MS/MS method for simultaneous ivabradine, reboxetine, and metoprolol analysis in human plasma and its application to clinical trial samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry for the Bioanalysis of 8-Demethyl Ivabradine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of 8-Demethyl Ivabradine, the primary active metabolite of Ivabradine, in biological matrices using high-resolution mass spectrometry (HRMS). Ivabradine is a heart rate-lowering medication, and monitoring its metabolite is crucial for pharmacokinetic and pharmacodynamic studies. This guide outlines the advantages of HRMS, such as Orbitrap and Q-TOF technologies, for this application, providing enhanced selectivity and accurate mass measurements. Detailed protocols for sample preparation, liquid chromatography, and HRMS analysis are presented, along with expected quantitative performance data.
Introduction
Ivabradine is a specific heart rate-lowering agent that acts by selectively inhibiting the If current in the sinoatrial node. It is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its major active metabolite, this compound (also known as N-desmethyl ivabradine).[1] This metabolite is equipotent to the parent drug and circulates at significant concentrations, making its accurate quantification essential for comprehensive pharmacokinetic assessments.
High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for bioanalysis, offering significant advantages over traditional triple quadrupole mass spectrometry.[2][3] The high resolving power and mass accuracy of instruments like the Orbitrap and Q-TOF allow for the confident identification and quantification of analytes in complex biological matrices, reducing interferences and improving data quality.[2][3] Furthermore, the full-scan data acquisition capabilities of HRMS enable retrospective data analysis, allowing for the investigation of other metabolites or endogenous compounds without the need for re-injection.
This application note details a robust LC-HRMS method for the determination of this compound in plasma, providing researchers with the necessary protocols to implement this advanced analytical technique in their laboratories.
Metabolic Pathway of Ivabradine
Ivabradine undergoes N-demethylation to form its active metabolite, this compound. This metabolic conversion is primarily mediated by the CYP3A4 enzyme.
Metabolic conversion of Ivabradine to this compound.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting this compound from plasma samples.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d3) to each plasma sample.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-HRMS system.
Liquid Chromatography (LC)
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry (HRMS)
Table 2: High-Resolution Mass Spectrometry Parameters (Example for Orbitrap)
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 320°C |
| Sheath Gas Flow Rate | 40 (arbitrary units) |
| Auxiliary Gas Flow Rate | 10 (arbitrary units) |
| Full Scan Resolution | 70,000 |
| Scan Range | m/z 100-1000 |
| AGC Target | 1e6 |
| Maximum IT | 50 ms |
| dd-MS² Resolution | 17,500 |
| Collision Energy (HCD) | 30 (normalized) |
Experimental Workflow
LC-HRMS workflow for this compound analysis.
Quantitative Data
The following table summarizes the expected quantitative performance of the described LC-HRMS method, based on typical performance characteristics of modern high-resolution mass spectrometers for small molecule bioanalysis.
Table 3: Expected Quantitative Performance
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Precision (%RSD at LLOQ) | < 20% |
| Precision (%RSD at other QC levels) | < 15% |
| Accuracy (%Bias at LLOQ) | ± 20% |
| Accuracy (%Bias at other QC levels) | ± 15% |
| Mass Accuracy | < 5 ppm |
Fragmentation Analysis
High-resolution fragmentation analysis (dd-MS² or MS/MS) is crucial for the confident identification of this compound. The accurate mass measurement of fragment ions provides a higher degree of certainty compared to nominal mass measurements.
Proposed fragmentation of this compound.
Conclusion
The described LC-HRMS method provides a robust and sensitive approach for the quantitative analysis of this compound in biological matrices. The inherent advantages of high-resolution mass spectrometry, including superior selectivity and accurate mass measurement, ensure high-quality data for pharmacokinetic and other drug development studies. The detailed protocols and expected performance characteristics presented in this application note serve as a valuable resource for researchers and scientists in the field.
References
- 1. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation - Sannova [sannova.net]
- 3. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Demethyl Ivabradine as a Biomarker for Ivabradine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the query specifically addresses the use of 8-Demethyl Ivabradine (B130884) as a biomarker for Ivabradine metabolism, a comprehensive review of scientific literature indicates that the primary and pharmacologically active metabolite of Ivabradine is N-desmethyl ivabradine (S 18982) .[1][2][3] This N-desmethylated derivative is equipotent to the parent drug and circulates in plasma at concentrations approximately 40% that of Ivabradine, making it the most relevant biomarker for assessing Ivabradine's metabolic profile.[1][2] 8-Demethyl Ivabradine is considered a minor metabolite or impurity and is not routinely monitored in pharmacokinetic studies.
Therefore, these application notes and protocols will focus on the established major metabolite, N-desmethyl ivabradine, as the key biomarker for Ivabradine metabolism. This document provides detailed methodologies for the simultaneous quantification of Ivabradine and N-desmethyl ivabradine in human plasma, along with relevant pharmacokinetic data and assay validation parameters.
Metabolic Pathway of Ivabradine
Ivabradine is extensively metabolized in the liver and intestines, primarily through oxidation mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][4] The major metabolic pathway is N-demethylation, resulting in the formation of N-desmethyl ivabradine.[2][3] This active metabolite is also further metabolized by CYP3A4.[1]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Ivabradine and its major metabolite, N-desmethyl ivabradine, as well as the validation parameters for a sensitive LC-MS/MS assay for their simultaneous quantification in human plasma.
Table 1: Pharmacokinetic Parameters of Ivabradine and N-desmethyl ivabradine in Healthy Adults
| Parameter | Ivabradine | N-desmethyl ivabradine | Reference |
| Tmax (h) | ~1.0 (fasting) | ~1.0 | [1] |
| Cmax (ng/mL) | 28 | 5.1 | [4] |
| AUC (ng*h/mL) | 197 | 64 | [4] |
| Half-life (t½) | ~2 hours (distribution), ~6 hours (effective) | ~11 hours | [1][3] |
| Protein Binding | ~70% | Not specified | [1] |
| Bioavailability | ~40% | Not applicable | [1] |
Table 2: Validation Parameters for LC-MS/MS Assay in Human Plasma
| Parameter | Ivabradine | N-desmethyl ivabradine | Reference |
| Linearity Range (ng/mL) | 0.20–201 | 0.10–15.14 | [5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.20 | 0.10 | [5] |
| Intra-day Precision (%RSD) | 1.23-14.17 | Not specified | [1] |
| Inter-day Precision (%RSD) | 5.26-8.96 | Not specified | [1] |
| Accuracy (%) | 98.7 - 101.2 | 98.6 - 103.7 | [5] |
| Recovery (%) | 90.43 | 90.22 | [5] |
Experimental Protocols
Protocol 1: Quantification of Ivabradine and N-desmethyl ivabradine in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the simultaneous determination of Ivabradine and its active metabolite N-desmethyl ivabradine in human plasma.[5][6]
1. Materials and Reagents
-
Ivabradine reference standard
-
N-desmethyl ivabradine reference standard
-
Ivabradine-d6 (Internal Standard)
-
N-desmethyl ivabradine-d6 (Internal Standard)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata™-X 33µM polymeric sorbent)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3. Preparation of Standard and Quality Control (QC) Solutions
-
Prepare individual stock solutions of Ivabradine and N-desmethyl ivabradine in methanol (1 mg/mL).
-
Prepare working standard solutions by serially diluting the stock solutions with a methanol:water (80:20, v/v) mixture to create calibration curve standards.
-
Prepare separate stock solutions for QC samples to ensure accuracy.
-
Prepare stock solutions of the internal standards (Ivabradine-d6 and N-desmethyl ivabradine-d6) in methanol (1 mg/mL).
-
Prepare a working internal standard solution by diluting the stock solutions in the methanol:water mixture.
4. Sample Preparation (Solid Phase Extraction)
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma, add the internal standard working solution.
-
Vortex mix the samples.
-
Condition the SPE cartridges with methanol followed by water.
-
Load the plasma samples onto the SPE cartridges.
-
Wash the cartridges with water.
-
Elute the analytes with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
5. LC-MS/MS Analysis
-
LC Column: Kromasil 100-5 C18, 100 x 4.6 mm, 5 µm[5] or Diamonsil C18 column (150 mm×4.6 mm, 5 μm)[6]
-
Mobile Phase: A gradient or isocratic mixture of methanol and aqueous 5 mM ammonium acetate buffer with 0.2% formic acid.[6]
-
Flow Rate: 0.60 mL/min[5]
-
Injection Volume: 7 µL[5]
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM)
6. Data Analysis
-
Integrate the peak areas for the analytes and internal standards.
-
Calculate the peak area ratios of the analytes to their respective internal standards.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression.
-
Determine the concentrations of the analytes in the QC and unknown samples from the calibration curve.
Experimental Workflow Diagram
Conclusion
The use of N-desmethyl ivabradine as a biomarker provides a reliable method for studying the metabolism and pharmacokinetics of Ivabradine. The detailed LC-MS/MS protocol provided in these application notes offers a sensitive and specific approach for the simultaneous quantification of both the parent drug and its major active metabolite in human plasma. This information is crucial for researchers and professionals involved in drug development, clinical pharmacology, and therapeutic drug monitoring of Ivabradine.
References
- 1. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining 8-Demethyl Ivabradine Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Demethyl Ivabradine (B130884), also known as N-desmethyl ivabradine or S 18982, is the major active metabolite of Ivabradine.[1][2] Ivabradine is a heart rate-lowering drug that selectively inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the cardiac pacemaker "funny" current (If).[1][3] This current plays a crucial role in regulating heart rate.[1] 8-Demethyl Ivabradine is also an HCN channel blocker and is reported to possess similar pharmacological activity to its parent compound.[1]
These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound on HCN channels. The described methods include the gold-standard electrophysiological technique, a high-throughput fluorescence-based assay, an assay to determine the potential modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and a general cell viability assay to assess cytotoxicity.
Signaling Pathway of HCN Channel Modulation
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are crucial for the pacemaking activity in both cardiac and neuronal cells.[4][5] Their activity is dually regulated by membrane voltage and intracellular cyclic nucleotides, such as cAMP.[6][7] G-protein coupled receptors (GPCRs) that couple to Gαs or Gαi proteins can modulate adenylyl cyclase activity, leading to an increase or decrease in intracellular cAMP levels, respectively.[8] This, in turn, can modulate the activity of HCN channels.[5][7] this compound, like its parent compound, is expected to directly block the HCN channel pore, thereby inhibiting the ion current.
Caption: Simplified diagram of the HCN channel signaling pathway.
Quantitative Data Summary
| Compound | Target | Cell Line | Assay Method | IC50 (µM) | Reference |
| Ivabradine | hHCN4 | CHO | Patch-Clamp | ~0.5 - 2.0 | [9][10] |
| Ivabradine | mHCN1 | HEK-293 | Patch-Clamp | ~0.94 | |
| Ivabradine | hHCN2 | Xenopus Oocytes | TEVC | ~8.2 | [9] |
| Ivabradine | hHCN1 | Xenopus Oocytes | TEVC | ~46.3 | [9] |
m: mouse, h: human, TEVC: Two-Electrode Voltage Clamp
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for If/Ih Current Inhibition
This protocol describes the "gold standard" method for characterizing the inhibitory effect of this compound on HCN channels.
Caption: Experimental workflow for patch-clamp electrophysiology.
A. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
For transient expression, transfect cells with a plasmid encoding the desired human HCN isoform (e.g., hHCN1, hHCN2, or hHCN4) using a suitable transfection reagent. Co-transfect with a fluorescent marker like GFP to identify transfected cells.
-
Alternatively, use a stable cell line constitutively expressing the HCN channel of interest.
-
Plate cells onto glass coverslips 24-48 hours before recording.
B. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 125 KCl, 1 CaCl2, 2 MgCl2, 10 EGTA, 10 HEPES, and 5 Na2ATP. Adjust pH to 7.2 with KOH.[11]
C. Whole-Cell Patch-Clamp Recordings:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal with a transfected cell and then rupture the membrane to achieve the whole-cell configuration.[12]
-
Hold the cell at a holding potential of -40 mV.
-
To elicit HCN channel currents, apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-3 seconds).
-
Record the baseline current-voltage (I-V) relationship.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution. The final DMSO concentration should not exceed 0.1%.
-
Perfuse the cells with different concentrations of this compound and record the I-V relationship at each concentration until a steady-state block is achieved.
-
Perform a washout with the external solution to check for the reversibility of the block.
-
Analyze the data to determine the percentage of current inhibition at each concentration and calculate the IC50 value by fitting the concentration-response data to the Hill equation.
High-Throughput Screening using a Membrane Potential-Sensitive Dye Assay
This protocol describes a fluorescence-based method suitable for high-throughput screening of HCN channel inhibitors.
References
- 1. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. An identifiability analysis of a parent-metabolite pharmacokinetic model for ivabradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review: HCN Channels in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HCN2 and HCN1 Channels Govern the Regularity of Autonomous Pacemaking and Synaptic Resetting in Globus Pallidus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The possible roles of hyperpolarization-activated cyclic nucleotide channels in regulating pacemaker activity in colonic interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of a series of novel HCN channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of HCN Channels by Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Chromatographic Separation of Ivabradine and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivabradine (B130884) is a heart rate-lowering agent used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure. The analysis of Ivabradine and its metabolites, primarily the pharmacologically active N-desmethyl Ivabradine, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document provides detailed application notes and protocols for the chromatographic separation of Ivabradine and its metabolites using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Metabolic Pathway of Ivabradine
Ivabradine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The main metabolic pathway is N-demethylation, resulting in the formation of its major active metabolite, N-desmethyl Ivabradine.
Caption: Metabolic conversion of Ivabradine to N-desmethyl Ivabradine.
Application Notes
Several chromatographic methods have been developed and validated for the simultaneous determination of Ivabradine and its metabolites in biological matrices and pharmaceutical dosage forms. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample.
-
Reverse-Phase HPLC (RP-HPLC) with UV or fluorescence detection is a common technique for the quantification of Ivabradine in pharmaceutical formulations.[1][2][3] These methods are robust and cost-effective for quality control purposes.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the analysis of Ivabradine and its metabolites in biological fluids such as plasma and urine due to its high sensitivity and specificity.[4][5][6][7] UPLC-MS/MS methods offer the advantage of faster analysis times.[5][8][9]
-
Chiral Chromatography is employed for the enantiomeric separation of Ivabradine, which is marketed as the pure S-enantiomer.[10][11][12] This is important for quality control to ensure enantiomeric purity.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated chromatographic methods for the analysis of Ivabradine and its N-desmethyl metabolite.
Table 1: UPLC-MS/MS Methods for Ivabradine and N-desmethyl Ivabradine in Plasma
| Parameter | Method 1[8][9] | Method 2[5] | Method 3[13] |
| Linearity Range (ng/mL) | |||
| Ivabradine | 0.2 - 100 | 0.2 - 100 | 0.1 - 100 |
| N-desmethyl Ivabradine | 0.05 - 20 | 0.05 - 25 | 0.05 - 10 |
| Lower Limit of Quantitation (ng/mL) | |||
| Ivabradine | 0.2 | 0.2 | 0.1 |
| N-desmethyl Ivabradine | 0.05 | 0.05 | 0.05 |
| Recovery (%) | >90% | >90% | Not Reported |
| Matrix | Rat Plasma | Human Plasma | Rat Plasma |
Table 2: LC-MS/MS Method for Ivabradine and N-desmethyl Ivabradine in Plasma and Urine[6]
| Parameter | Plasma | Urine |
| Linearity Range (ng/mL) | ||
| Ivabradine | 0.1013 - 101.3 | 10.13 - 6078 |
| N-desmethyl Ivabradine | 0.085 - 25.5 | 8.5 - 850 |
| Lower Limit of Quantitation (ng/mL) | ||
| Ivabradine | 0.1013 | 10.13 |
| N-desmethyl Ivabradine | 0.085 | 8.5 |
| Recovery (%) | >85% | >85% |
Experimental Protocols
Protocol 1: UPLC-MS/MS for Simultaneous Determination of Ivabradine and N-desmethyl Ivabradine in Human Plasma[5]
This protocol is suitable for pharmacokinetic studies requiring high sensitivity and selectivity.
1. Sample Preparation (Liquid-Liquid Extraction)
Caption: Workflow for plasma sample preparation.
2. Chromatographic Conditions
-
System: Waters Acquity UPLC system
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[5]
-
Mobile Phase A: Water with 0.1% Formic Acid[5]
-
Mobile Phase B: Acetonitrile[5]
-
Gradient Elution: Linear gradient
-
Flow Rate: 0.4 mL/min[5]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions
-
System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode[8][9]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[5]
-
MRM Transitions:
Protocol 2: RP-HPLC for Determination of Ivabradine in Pharmaceutical Formulations[2]
This protocol is suitable for routine quality control of Ivabradine tablets.
1. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a 1 mg/mL solution of Ivabradine hydrochloride in HPLC grade water.[2]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 30-210 µg/mL with HPLC grade water.[2]
-
Sample Preparation:
-
Weigh and powder 20 tablets.
-
Transfer an amount of powder equivalent to 25 mg of Ivabradine to a 25 mL volumetric flask.[2]
-
Add 10 mL of HPLC grade water and stir for 15-20 minutes.[2]
-
Make up the volume to 25 mL with water to get a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute to a suitable concentration within the calibration range.
-
2. Chromatographic Conditions
Caption: General workflow for RP-HPLC analysis.
-
System: HPLC with UV detector
-
Column: SS Wakosil C18AR (250 × 4.6 mm, 5 µm)[2]
-
Mobile Phase: Methanol: 25 mM Phosphate Buffer (60:40 v/v), pH adjusted to 6.5 with orthophosphoric acid.[2]
-
Flow Rate: 0.8 mL/min[2]
-
Detection Wavelength: 285 nm[2]
-
Injection Volume: 10 µL[2]
-
Run Time: 10 min[2]
Conclusion
The described chromatographic methods provide reliable and robust approaches for the separation and quantification of Ivabradine and its primary metabolite, N-desmethyl Ivabradine. The choice between HPLC and UPLC-MS/MS will be dictated by the specific application, with the latter being essential for bioanalytical studies requiring high sensitivity. The provided protocols serve as a detailed guide for researchers in the fields of pharmaceutical analysis and drug metabolism.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Ivabradine and Its Main Metabolite in Human Plasma by UPLC-MS/MS [chinjmap.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of ivabradine, metoprolol and their metabolites in rat plasma by ultra-performance liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Simultaneous determination of ivabradine, metoprolol and their metabolites in rat plasma by ultra-performance liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Enantiomeric separation of ivabradine by cyclodextrin-electrokinetic chromatography. Effect of amino acid chiral ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ole.uff.br [ole.uff.br]
- 13. e-century.us [e-century.us]
Application Notes and Protocols for Forced Degradation Studies of Ivabradine and the Formation of 8-Demethyl Ivabradine
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide for conducting forced degradation studies on Ivabradine (B130884), with a specific focus on the formation of the 8-Demethyl Ivabradine impurity. This document outlines the necessary experimental protocols, analytical methodologies, and data interpretation required to assess the stability of Ivabradine under various stress conditions, in accordance with ICH guidelines.
Introduction
Ivabradine is a heart rate-lowering agent used in the treatment of stable angina pectoris.[1][2] During its synthesis and storage, Ivabradine can degrade, leading to the formation of impurities that may affect its efficacy and safety. Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][4][5] One of the potential degradation products is this compound. These studies are a critical component of the drug development process, providing valuable information on the intrinsic stability of the drug substance.[6][7][8]
This application note provides a comprehensive overview of the methodologies for conducting forced degradation studies on Ivabradine, with a focus on identifying and quantifying the formation of this compound and other related substances.
Experimental Workflow
The general workflow for conducting a forced degradation study of Ivabradine is depicted below. This process begins with subjecting the drug substance to various stress conditions and culminates in the identification and quantification of the resulting degradation products.
Caption: General workflow for forced degradation studies of Ivabradine.
Experimental Protocols
The following protocols are based on established methods for the forced degradation of Ivabradine.[3][4][5][6]
Materials and Reagents
-
Ivabradine Hydrochloride (API)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) formate
-
Water (HPLC grade)
-
Reference standards for Ivabradine and known impurities (if available)
Stress Conditions
For each condition, a stock solution of Ivabradine (e.g., 1 mg/mL) is typically prepared.
-
Acid Hydrolysis:
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place the solid Ivabradine drug substance in a hot air oven maintained at a specific temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[6]
-
Alternatively, reflux a solution of Ivabradine in water.
-
After exposure, dissolve and/or dilute the sample with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid Ivabradine drug substance or a solution of Ivabradine to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration.[9]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dissolve and/or dilute the sample with the mobile phase for analysis.
-
Analytical Methodology
A stability-indicating HPLC method is crucial for separating Ivabradine from its degradation products.
-
Chromatographic System: HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (e.g., Q-TOF-MS).[6][7]
-
Column: A C18 column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5.0 µm) is commonly used.[3][4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile) is often employed.[3][4]
-
Detection Wavelength: Detection is commonly performed at 286 nm.[3][4]
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[3][4]
Data Presentation
The results of the forced degradation studies should be summarized to show the extent of degradation of Ivabradine and the formation of impurities, including this compound.
Table 1: Summary of Forced Degradation Results for Ivabradine
| Stress Condition | Treatment | % Degradation of Ivabradine | % this compound Formed | Other Major Degradation Products (% Area) |
| Acidic | 2 M HCl, 80°C, 24h | Data | Data | List of products |
| Alkaline | 1 M NaOH, 80°C, 24h | Data | Data | List of products |
| Oxidative | 15% H₂O₂, 80°C, 24h | Data | Data | List of products |
| Thermal | Solid, 80°C, 24h | Data | Data | List of products |
| Photolytic | Solid, UV/Vis light | Data | Data | List of products |
Note: The actual percentages will vary depending on the precise experimental conditions.
Ivabradine Degradation Pathway
The degradation of Ivabradine can proceed through several pathways, including hydrolysis and oxidation. The formation of this compound involves the removal of a methyl group from one of the methoxy (B1213986) substituents on the benzazepinone (B8055114) ring system.
Caption: Potential degradation pathways of Ivabradine.
Conclusion
The forced degradation studies outlined in this application note provide a robust framework for assessing the stability of Ivabradine. By subjecting the drug to a range of stress conditions and utilizing a stability-indicating HPLC method, it is possible to identify and quantify degradation products such as this compound. This information is critical for the development of stable formulations and for ensuring the quality and safety of the final drug product. Further characterization of significant degradation products using mass spectrometry is recommended to elucidate their structures and potential toxicological impact.[6][7][8]
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 6. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
Application of 8-Demethyl Ivabradine in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivabradine is a heart rate-lowering agent primarily metabolized in the liver and intestines by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] The major active metabolite is N-desmethyl Ivabradine (S-18982), which is also metabolized by CYP3A4 and circulates at approximately 40% of the parent drug's concentration.[4][5][6] 8-Demethyl Ivabradine is another known metabolite of Ivabradine.[7][8][9][10] While the pharmacological activity and metabolic profile of N-desmethyl Ivabradine are well-documented, detailed studies on this compound are less prevalent in publicly available literature.
These application notes provide a framework for utilizing this compound as a reference standard in drug metabolism studies. The protocols outlined below are based on established methodologies for Ivabradine and its major metabolites and can be adapted for the investigation of this compound's metabolic fate and its potential role in drug-drug interactions.
Data Presentation
Table 1: Physicochemical Properties of Ivabradine and its Metabolites
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ivabradine | C₂₇H₃₆N₂O₅ | 468.59 | 155974-00-8 |
| N-desmethyl Ivabradine | C₂₆H₃₄N₂O₅ | 454.56 | 215935-23-2 |
| This compound | C₂₆H₃₄N₂O₅ | 454.56 | 304464-97-9 |
Table 2: Representative Pharmacokinetic Parameters of Ivabradine and N-desmethyl Ivabradine in Rats (Oral Administration)
| Compound | t½ (h) | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | AUC(0-∞) (ng·h/mL) |
| Ivabradine | 2.12 ± 0.28 | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| N-desmethyl Ivabradine | 3.41 ± 0.49 | Data not consistently reported | Data not consistently reported | Data not consistently reported |
Note: Specific Cmax and AUC values can vary significantly depending on the study design. The provided t½ values are from a study in rats.[1][11]
Experimental Protocols
In Vitro Metabolism of this compound in Human Liver Microsomes
Objective: To determine the metabolic stability of this compound and identify its potential metabolites when incubated with human liver microsomes.
Materials:
-
This compound (reference standard)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching
-
LC-MS/MS system
Protocol:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLMs (final concentration typically 0.2-1.0 mg/mL), and the this compound stock solution (final concentration typically 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding a cold quenching solution (e.g., acetonitrile) to the aliquot.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and identify potential metabolites.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Characterize the mass-to-charge ratio (m/z) of potential metabolites.
Caption: Workflow for in vitro metabolism of this compound.
CYP3A4 Inhibition Assay using this compound
Objective: To determine the potential of this compound to inhibit the activity of CYP3A4, a key enzyme in drug metabolism.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs) or recombinant human CYP3A4
-
A specific CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Positive control inhibitor (e.g., ketoconazole)
-
LC-MS/MS system
Protocol:
-
IC50 Determination (Direct Inhibition):
-
Prepare a series of dilutions of this compound.
-
In separate tubes, combine HLMs, phosphate buffer, and each concentration of this compound or the positive control.
-
Add the CYP3A4 probe substrate.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time (within the linear range of metabolite formation).
-
Terminate the reaction with a quenching solution.
-
Process the samples as described in the previous protocol.
-
Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
-
Time-Dependent Inhibition (IC50 Shift Assay):
-
Perform two sets of incubations as described above.
-
In the first set, pre-incubate this compound with HLMs and the NADPH regenerating system for a defined period (e.g., 30 minutes) before adding the probe substrate.
-
In the second set (control), pre-incubate without the NADPH regenerating system.
-
After the pre-incubation, add the probe substrate and proceed with the reaction and analysis as for direct inhibition.
-
Data Analysis:
-
Calculate the percentage of inhibition of the probe substrate's metabolism at each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
A significant shift in the IC50 value in the time-dependent inhibition assay suggests that a metabolite of this compound may be a more potent inhibitor.
Caption: Workflow for CYP3A4 inhibition assays.
Analytical Method for Quantification of this compound
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in biological matrices (e.g., plasma, microsomal incubates).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Typical LC-MS/MS Parameters (to be optimized):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Transitions:
-
This compound: Precursor ion (m/z) → Product ion (m/z). Specific transitions need to be determined by direct infusion of the reference standard. For a related metabolite, N-desmethyl Ivabradine, a transition of m/z 455.2 → 262.2 has been reported.[1]
-
Internal Standard (IS): A structurally similar and stable isotope-labeled compound is ideal.
-
Method Validation (as per FDA/ICH guidelines): [12]
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix.
-
Linearity: A calibration curve with a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.
Signaling Pathway
The primary metabolic pathway of Ivabradine involves CYP3A4-mediated oxidation.[1][2][3] While the direct pathway to this compound is not as extensively detailed as N-demethylation, it would also be presumed to be mediated by CYP enzymes, primarily CYP3A4.
Caption: Postulated metabolic pathway of Ivabradine.
Conclusion
While this compound is a known metabolite of Ivabradine, its specific role in the overall pharmacology and metabolism of the parent drug requires further investigation. The protocols provided here offer a starting point for researchers to characterize the metabolic properties of this compound. By utilizing it as a reference standard in well-designed in vitro and in vivo studies, a more complete understanding of Ivabradine's disposition can be achieved. This knowledge is crucial for predicting potential drug-drug interactions and ensuring the safe and effective use of Ivabradine in diverse patient populations.
References
- 1. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bioivt.com [bioivt.com]
- 11. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 12. FDA News: Issue 21-1, November 2022 [ascpt.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Parameters for Ivabradine Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry analysis of Ivabradine and its metabolites.
Introduction
While methods for the major metabolite, N-desmethylivabradine, are well-documented, this guide also addresses the challenge of optimizing parameters for less characterized metabolites, such as 8-Demethyl Ivabradine. The following sections offer established parameters for N-desmethylivabradine, a guide to developing methods for novel metabolites, and troubleshooting advice for common issues encountered during LC-MS/MS analysis.
Optimized Mass Spectrometry Parameters for N-desmethylivabradine
For researchers analyzing the primary active metabolite of Ivabradine, N-desmethylivabradine, the following parameters have been successfully utilized in published literature. These can serve as a starting point for method development and optimization.
| Parameter | Value | Source |
| Precursor Ion (Q1) | m/z 455.2 | [1] |
| Product Ion (Q3) | m/z 262.2 | [1] |
| Cone Voltage (V) | 40 | [2] |
| Collision Energy (eV) | 25 | [2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1][3] |
Experimental Protocols
Protocol 1: Quantitative Analysis of N-desmethylivabradine in Human Plasma
This protocol is adapted from validated LC-MS/MS methods for the simultaneous determination of Ivabradine and N-desmethylivabradine.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 50 µL of an internal standard solution (e.g., Diazepam, 100 ng/mL).
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of methanol (B129727) and 5 mM ammonium (B1175870) acetate (B1210297) buffer with 0.2% formic acid (80:20, v/v).[1]
-
Flow Rate: 0.8 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray ionization (ESI) in positive mode.[1][3]
-
MRM Transitions:
-
Ivabradine: m/z 469.2 → 177.1
-
N-desmethylivabradine: m/z 455.2 → 262.2[1]
-
Internal Standard (Diazepam): m/z 285.1 → 193.1
-
Protocol 2: Method Development for a Novel Metabolite (e.g., this compound)
When specific parameters for a metabolite are unknown, a systematic approach to method development is required.
1. Precursor Ion Determination:
-
Prepare a standard solution of the metabolite.
-
Infuse the solution directly into the mass spectrometer.
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺. This will be the precursor ion (Q1).
2. Fragmentation and Product Ion Selection:
-
Perform a product ion scan on the determined precursor ion.
-
Vary the collision energy to induce fragmentation.
-
Select the most intense and stable fragment ions as potential product ions (Q3).
3. Optimization of MS Parameters:
-
Cone/Fragmentor Voltage: While monitoring the precursor ion, ramp the cone voltage to find the value that yields the highest intensity.[4]
-
Collision Energy (CE): For each selected product ion, perform a collision energy optimization to determine the CE that produces the most intense signal.[5]
4. LC Method Development:
-
Develop a chromatographic method that provides good peak shape and retention for the metabolite, separating it from the parent drug and other potential isomers.
-
A C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component with a modifier (e.g., formic acid or ammonium acetate) is a common starting point.
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of drug metabolites in plasma.
Caption: The mechanism of action of Ivabradine in reducing heart rate.
Troubleshooting Guide & FAQs
Q1: I don't see a peak for my metabolite. What should I do?
-
A1:
-
Verify Sample Preparation: Ensure that your extraction method is efficient for the expected polarity of your metabolite. Consider if the metabolite might have been lost during the evaporation or reconstitution steps.
-
Check MS Parameters: Confirm that you are using the correct precursor and product ions. If these are theoretical, you may need to perform an infusion of a standard to determine the correct masses.
-
Assess Chromatographic Conditions: Your metabolite may be co-eluting with the solvent front or may be too retained on the column. Adjust your gradient or mobile phase composition.
-
Confirm Metabolite Presence: The concentration of the metabolite in your sample may be below the limit of detection of your method.
-
Q2: My signal intensity is low and inconsistent. What are the possible causes?
-
A2:
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the biological matrix can interfere with the ionization of your analyte.[6][7] To mitigate this:
-
Improve your sample cleanup procedure (e.g., use solid-phase extraction instead of protein precipitation).
-
Modify your chromatographic method to separate the analyte from the interfering compounds.
-
Use a stable isotope-labeled internal standard if available.
-
-
Poor Ionization Efficiency: Ensure your mobile phase is compatible with electrospray ionization. The presence of non-volatile salts or detergents can suppress the signal.
-
Instrument Contamination: A dirty ion source can lead to inconsistent signal. Regular cleaning of the ion source components is crucial.
-
Q3: I'm observing peak tailing or splitting. How can I improve my peak shape?
-
A3:
-
Column Overload: Injecting too much sample can lead to poor peak shape. Try diluting your sample.
-
Incompatible Reconstitution Solvent: The solvent used to reconstitute your sample after evaporation should be similar in strength to the initial mobile phase to ensure good peak focusing on the column.
-
Column Degradation: The column may be nearing the end of its life. Try replacing it with a new one.
-
Secondary Interactions: Acidic or basic analytes can interact with residual silanols on the column packing. Adding a small amount of a competing acid or base to the mobile phase (e.g., formic acid or ammonia) can improve peak shape.
-
Q4: How do I choose an appropriate internal standard?
-
A4: The ideal internal standard is a stable isotope-labeled version of the analyte. If this is not available, choose a compound that is structurally similar to the analyte and has similar chromatographic and mass spectrometric behavior. It should not be present in the biological matrix and should not interfere with the analysis of the analyte.
Q5: What are the key differences in sample preparation methods for plasma?
-
A5:
-
Protein Precipitation: A simple and fast method where an organic solvent (e.g., acetonitrile) is added to precipitate proteins. However, it may not remove other matrix components like phospholipids, which can cause ion suppression.
-
Liquid-Liquid Extraction (LLE): A more selective method where the analyte is partitioned between two immiscible liquids. This can provide a cleaner extract than protein precipitation.
-
Solid-Phase Extraction (SPE): The most selective method, where the analyte is retained on a solid sorbent while interfering compounds are washed away. SPE can significantly reduce matrix effects but is a more complex and time-consuming procedure.[8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
troubleshooting poor peak shape of 8-Demethyl Ivabradine in HPLC
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the HPLC analysis of 8-Demethyl Ivabradine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound peak exhibiting significant tailing?
Peak tailing is the most common peak shape distortion for basic compounds like this compound.[1] The primary cause is the presence of multiple retention mechanisms for the analyte.[2] While the main interaction should be hydrophobic with the C18 stationary phase, secondary interactions can occur.
Key causes include:
-
Silanol (B1196071) Interactions: this compound, being a basic compound with amine groups, can interact strongly with ionized residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[2][3] These acidic silanols become ionized at mid-range pH values, leading to strong secondary ionic interactions that delay a portion of the analyte, causing the peak to tail.[1][3]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte will exist as a mixture of both ionized and unionized forms.[4][5] This leads to inconsistent interactions with the stationary phase and results in broadened or tailing peaks.[4]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak tailing.[2][6]
-
Column Degradation: The formation of a void at the column inlet or a partially blocked frit can disrupt the sample band, causing distorted peaks.[1][2]
Q2: How can I systematically troubleshoot and resolve peak tailing for this compound?
A logical approach is crucial to identifying and fixing the cause of peak tailing. The following workflow and table summarize the recommended steps.
Caption: Troubleshooting workflow for resolving peak tailing of basic compounds.
Table 1: Solutions for Peak Tailing
| Parameter | Recommended Action & Rationale |
|---|---|
| Mobile Phase pH | Operate at low pH (e.g., 2.5-3.0): This protonates the acidic silanol groups, minimizing their ability to interact with the protonated basic analyte.[1] Add a competing base: Modifiers like triethylamine (B128534) (TEA) can be added at low concentrations (e.g., 0.1-0.2%) to the mobile phase to preferentially interact with active silanol sites.[7] Use a buffer: A buffer is essential to maintain a constant pH and ensure consistent ionization of the analyte.[2][8] |
| Column Choice | Use a high-purity, end-capped column: Modern columns are manufactured with higher purity silica (B1680970) and undergo "end-capping," a process that chemically bonds a small silane (B1218182) to many of the residual silanol groups, making them inert.[2][9] This is the most effective way to prevent secondary interactions. |
| Sample Load | Reduce sample concentration/volume: If the peak shape improves upon sample dilution, the column was likely overloaded.[2] Consider using a column with a higher loading capacity (wider diameter or larger particle size) if high concentrations are necessary. |
| Hardware & Column Health | Use a guard column: This protects the analytical column from contaminants and can be replaced frequently.[10] Check for voids: If a void is suspected at the column inlet, reversing and flushing the column (if permitted by the manufacturer) may temporarily help.[1] Minimize extra-column volume: Use tubing with a narrow internal diameter (e.g., 0.005") to reduce peak broadening.[8] |
Q3: My this compound peak is fronting. What are the common causes and solutions?
Peak fronting, where the front of the peak is less steep than the back, is less common than tailing for basic compounds but can still occur.
Caption: Logical relationship between causes and solutions for peak fronting.
Table 2: Solutions for Peak Fronting
| Cause | Recommended Action & Rationale |
|---|---|
| Column Overload | This is the most common cause of peak fronting.[11] It can be either concentration overload (sample is too concentrated) or volume overload (too much sample volume is injected).[12] Solution: Systematically dilute your sample or reduce the injection volume.[11] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the sample band will travel too quickly at the column inlet, leading to a distorted, fronting peak.[13][14] Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used for solubility, ensure it is weaker than the mobile phase. |
| Column Void or Collapse | A physical degradation of the column packing bed can lead to poor peak shape, including fronting.[12] Solution: Inspect the column for any visible signs of a void. Replacing the column is often the only solution. |
| Poor Column Connection | An improper connection between the tubing and the column can create dead volume and disrupt the flow path.[12] Solution: Ensure all fittings are properly tightened and that the tubing is fully seated in the column port. |
Experimental Protocols
While the optimal method will depend on the specific matrix and instrumentation, the following protocol, derived from published methods for Ivabradine and related compounds, serves as an excellent starting point for method development.[7][15][16]
Recommended Starting HPLC Method
-
HPLC System: Standard HPLC or UHPLC system with a UV detector.
-
Column: High-purity, end-capped C18 column (e.g., Agilent ZORBAX StableBond, Waters Symmetry, Phenomenex Luna C18). A common dimension is 250 mm x 4.6 mm with 5 µm particles.[15]
-
Mobile Phase A: 25 mM Potassium Phosphate (B84403) buffer. Adjust pH to 3.0 with orthophosphoric acid.[7]
-
Mobile Phase B: Acetonitrile (B52724) (HPLC Grade).
-
Mobile Phase Composition: 30:70 (v/v) - Mobile Phase A : Mobile Phase B.[7]
-
Flow Rate: 0.8 - 1.0 mL/min.[15]
-
Column Temperature: Ambient or controlled at 30 °C.[7]
-
Injection Volume: 10 µL.
-
Sample Diluent: Prepare samples and standards in the mobile phase.
Protocol Notes:
-
Buffer Preparation: To prepare a 25mM phosphate buffer, dissolve approximately 3.4 g of potassium phosphate monobasic (KH₂PO₄) in 1 L of HPLC-grade water. Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase Preparation: Mix the buffer and acetonitrile in the specified ratio. Degas the final mobile phase using sonication or vacuum filtration.
-
System Suitability: Before running samples, perform system suitability tests by injecting a standard solution multiple times. Key parameters to check are retention time repeatability, peak asymmetry (tailing factor), and theoretical plates. An acceptable tailing factor is typically ≤ 1.5.
Data Presentation
The following table summarizes various chromatographic conditions reported in the literature for the analysis of the parent drug, Ivabradine, which can be adapted for its 8-Demethyl metabolite.
Table 3: Example HPLC Conditions for Ivabradine Analysis
| Parameter | Method 1[15] | Method 2[7] | Method 3[16] | Method 4[17] |
|---|---|---|---|---|
| Column | SS Wakosil C18AR (250x4.6 mm, 5 µm) | HemochromIntsil C18 (250 x 4.6 mm, 5 µm) | C18 Column (150 x 4.6 mm, 5 µm) | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Methanol : 25 mM Phosphate Buffer | Acetonitrile : 25 mM Phosphate Buffer + 0.2% TEA | Acetonitrile : 10 mM Ammonium Acetate Buffer | Acetonitrile : 28 mM Phosphate Buffer |
| Ratio (v/v) | 60 : 40 | 70 : 30 | 60 : 40 | 15 : 85 |
| pH | 6.5 | 3.0 | 7.2 | 6.0 |
| Flow Rate | 0.8 mL/min | 0.6 mL/min | 1.0 mL/min | 1.6 mL/min |
| Detection | 285 nm | 287 nm | 285 nm | 220 nm |
| Tailing Factor Reported | 1.14 | Good Peak Shape | 1.395 | Good Resolution |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. phenomenex.blog [phenomenex.blog]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. chromtech.com [chromtech.com]
- 9. LC Technical Tip [discover.phenomenex.com]
- 10. waters.com [waters.com]
- 11. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 12. support.waters.com [support.waters.com]
- 13. phenomenex.blog [phenomenex.blog]
- 14. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 15. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijapbjournal.com [ijapbjournal.com]
- 17. researchgate.net [researchgate.net]
improving sensitivity for 8-Demethyl Ivabradine in biological matrices
Welcome to the technical support center for the bioanalysis of 8-Demethyl Ivabradine (B130884). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of 8-Demethyl Ivabradine detection in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges encountered when developing a sensitive assay for this compound?
A1: Researchers often face challenges related to the low circulating concentrations of this compound, the primary active metabolite of Ivabradine.[1] Key difficulties include achieving a low limit of quantification (LLOQ), managing matrix effects from complex biological samples (e.g., plasma, urine), and ensuring high extraction recovery.[2][3] The similar polarity of Ivabradine and its impurities can also present chromatographic separation challenges.[4]
Q2: What is the most common analytical technique for the sensitive quantification of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the sensitive and selective quantification of this compound in biological matrices.[2][5][6] This technique offers high sensitivity and specificity by monitoring specific precursor-to-product ion transitions.
Q3: What are the expected concentration ranges for this compound in human plasma after a therapeutic dose of Ivabradine?
A3: Following a single oral dose of 5 mg Ivabradine, the plasma concentration of its active metabolite, N-desmethylivabradine, is approximately 40% of the parent compound's concentration.[1] Validated LC-MS/MS methods have shown linearity for this compound in human plasma in ranges such as 0.085–25.5 ng/mL.[2]
Q4: How can I minimize matrix effects in my assay?
A4: Matrix effects, which can suppress or enhance the ionization of the analyte, are a common issue. To minimize them, consider the following:
-
Efficient Sample Preparation: Employ rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering endogenous components.[3][5]
-
Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or selecting a different column chemistry.[4]
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response.
Troubleshooting Guide: Low Sensitivity for this compound
This guide addresses common issues related to poor sensitivity in the bioanalysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Peak Area | Inefficient extraction of this compound from the biological matrix. | Optimize the sample preparation method. For Liquid-Liquid Extraction (LLE), test different organic solvents and pH conditions. For Solid-Phase Extraction (SPE), evaluate different sorbents and elution solvents.[3][5] |
| Suboptimal ionization of the analyte in the mass spectrometer source. | Optimize MS parameters, including spray voltage, gas flows (nebulizer, heater, curtain), and temperature. Operate in positive ion mode, as this compound ionizes well in this mode.[2] | |
| Poor chromatographic peak shape (e.g., broad or tailing peaks). | Adjust the mobile phase composition, including the organic modifier and the pH of the aqueous phase. Ensure the column is in good condition and not overloaded.[4] | |
| High Background Noise / Inability to Achieve LLOQ | Significant matrix effects from the biological sample. | Improve the sample cleanup process. Consider a more selective extraction method or the use of a divert valve to direct the early and late eluting matrix components away from the mass spectrometer. |
| Contamination from reagents, solvents, or labware. | Use high-purity solvents and reagents (e.g., LC-MS grade). Thoroughly clean all glassware and autosampler components. | |
| Suboptimal MRM transition selection. | Ensure the most intense and specific precursor and product ions are selected for Multiple Reaction Monitoring (MRM). Optimize collision energy for the selected transition. | |
| Inconsistent Results / Poor Reproducibility | Variability in sample preparation. | Automate the extraction process if possible. Ensure consistent vortexing times, centrifugation speeds, and evaporation conditions. Use a reliable internal standard.[6] |
| Fluctuation in instrument performance. | Perform regular system suitability tests to monitor instrument performance. Check for leaks in the LC system and ensure a stable spray in the MS source. |
Quantitative Data Summary
The following tables summarize key parameters from published LC-MS/MS methods for the quantification of this compound (N-desmethyl ivabradine).
Table 1: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Biological Matrix | Human Plasma | Human Plasma |
| Extraction Method | Liquid-Liquid Extraction | Solid-Phase Extraction |
| LC Column | Diamonsil C18 (150 mm x 4.6 mm, 5 µm) | Aglient Eclipse XDB C8 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol (B129727) and 5 mM ammonium (B1175870) acetate (B1210297) with 0.2% formic acid (80:20, v/v) | 0.1% formic acid-methanol (60:40, v/v) |
| Ionization Mode | Positive Ion Mode | Positive Ion Mode (Electrospray Ionization) |
| Internal Standard | Diazepam | Not Specified |
| Reference | [2] | [5] |
Table 2: Performance Characteristics of this compound Bioanalytical Methods
| Parameter | Method 1 (Plasma) | Method 2 (Plasma) |
| Linearity Range (ng/mL) | 0.085–25.5 | 0.1-200 (for Ivabradine) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.085 | 0.1 (for Ivabradine) |
| Intra-day Precision (%RSD) | <15% | 1.23-14.17% (for Ivabradine) |
| Inter-day Precision (%RSD) | <15% | 5.26-8.96% (for Ivabradine) |
| Accuracy | Within assay variability limits | Not specified for metabolite |
| Reference | [2] | [5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
This protocol is adapted from a published method.[2]
-
Sample Aliquoting: Pipette 1 mL of human plasma into a clean polypropylene (B1209903) tube.
-
Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., Diazepam).
-
Extraction: Add the appropriate extraction solvent.
-
Vortexing: Vortex the mixture for 3 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the organic supernatant to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at an appropriate temperature.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Ivabradine from Human Plasma
This protocol is based on a method developed for Ivabradine and can be adapted for its metabolite.[5]
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis) according to the manufacturer's instructions, typically with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge using a suitable elution solvent.
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Workflow for this compound analysis.
References
- 1. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Ivabradine Metabolites
Welcome to the Technical Support Center for the bioanalysis of Ivabradine (B130884) metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming matrix effects in the LC-MS/MS analysis of 8-Demethyl Ivabradine and its related compounds.
Analyte Clarification: The initial query specified "this compound." However, the primary and major active metabolite of Ivabradine is N-desmethyl ivabradine (also known as S 18982).[1][2][3][4][5] While "this compound" and "O-Desmethyl Ivabradine" exist as related compounds with the same molecular formula but different chemical structures, this guide will focus on N-desmethyl ivabradine due to its pharmacological significance.[6] It is crucial to confirm the specific metabolite of interest for your study.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of N-desmethyl ivabradine?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[7][8] In the analysis of N-desmethyl ivabradine from biological matrices like plasma, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the method.[8][9]
Q2: My signal for N-desmethyl ivabradine is suppressed and variable. What are the likely causes?
A2: Signal suppression and variability are common indicators of matrix effects. The primary culprits in plasma are often phospholipids, salts, and endogenous metabolites that co-elute with your analyte and compete for ionization in the MS source.[9][10] Inadequate sample cleanup is a frequent root cause.[7][8]
Q3: How can I quantitatively assess if matrix effects are impacting my analysis?
A3: A post-extraction spike experiment is a standard method to quantify matrix effects.[10] This involves comparing the peak area of N-desmethyl ivabradine in a neat solution to its peak area when spiked into an extracted blank matrix. The matrix factor (MF) can be calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
A value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q4: What is the most effective sample preparation technique to minimize matrix effects for N-desmethyl ivabradine?
A4: The choice of sample preparation is critical. While Protein Precipitation (PPT) is simple, it is often insufficient for removing phospholipids, a major source of matrix effects.[11] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) generally provide cleaner extracts.[11][12][13] The optimal technique depends on the required sensitivity and the complexity of the matrix.
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[10] However, this approach may compromise the sensitivity of the assay, potentially preventing the detection of N-desmethyl ivabradine at low concentrations.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your N-desmethyl ivabradine analysis.
Step 1: Identify the Problem
| Symptom | Potential Cause | Initial Action |
| Low or inconsistent analyte signal | Ion suppression due to matrix effects. | Perform a post-extraction spike experiment to quantify the matrix effect. |
| Poor peak shape (tailing, fronting) | Co-eluting interferences, column contamination. | Inject a neat standard solution to check the intrinsic peak shape. Clean or replace the analytical column. |
| High background noise | Insufficient sample cleanup, contaminated mobile phase. | Prepare fresh mobile phase. Inject a blank extract to assess background. |
| Inconsistent recovery | Inefficient extraction, analyte instability. | Evaluate extraction efficiency at different concentrations. Assess analyte stability in the matrix and processed samples. |
Step 2: Optimize Sample Preparation
If matrix effects are confirmed, refining the sample preparation method is the most effective solution.
| Technique | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Provides the least clean extract, often with significant residual phospholipids.[11] | High-concentration samples where high sensitivity is not required. |
| Liquid-Liquid Extraction (LLE) | Can provide very clean extracts with good recovery.[12] | Can be labor-intensive and require larger volumes of organic solvents. | Removing non-polar interferences and when high sensitivity is needed. |
| Solid-Phase Extraction (SPE) | Highly selective, provides clean extracts, and can concentrate the analyte.[13] | More complex method development and can be more expensive. | Achieving the highest sensitivity and cleanest extracts, especially for complex matrices. |
Step 3: Refine Chromatographic and MS Conditions
| Parameter | Troubleshooting Action | Rationale |
| LC Column | Test different column chemistries (e.g., C8, C18, Phenyl) and particle sizes. | To improve the separation of N-desmethyl ivabradine from co-eluting matrix components.[10] |
| Mobile Phase | Adjust the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration). | To alter the retention and elution profile of the analyte and interferences. |
| Gradient Profile | Optimize the gradient slope and duration. | To achieve better resolution between the analyte and interfering peaks. |
| MS Source Parameters | Optimize parameters such as spray voltage, gas flow, and temperature. | To enhance the ionization of N-desmethyl ivabradine relative to matrix components. |
Quantitative Data Summary
The following tables summarize representative data for the analysis of N-desmethyl ivabradine and similar basic compounds, comparing different sample preparation techniques. Note: Direct comparative studies for N-desmethyl ivabradine are limited; therefore, data from similar compounds may be included as a reference.
Table 1: Comparison of Recovery and Matrix Effects for Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | Basic Drugs | >85 | -40 to +20 (Significant Suppression) | [11] |
| Liquid-Liquid Extraction (Ethyl Acetate) | Ivabradine & N-desmethyl ivabradine | 85 - 95 | < 15 (Minimal Effect) | |
| Solid-Phase Extraction (Polymeric) | Basic Drugs | >90 | < 10 (Minimal Effect) |
Table 2: LC-MS/MS Parameters for N-desmethyl ivabradine Analysis
| Parameter | Condition | Reference |
| LC Column | Diamonsil C18 (150 mm × 4.6 mm, 5 µm) | [12] |
| Mobile Phase | A: 5 mM ammonium (B1175870) acetate (B1210297) with 0.2% formic acid in waterB: Methanol (B129727) | [12] |
| Gradient | Isocratic (20:80, A:B) | [12] |
| Flow Rate | 1.0 mL/min | [13] |
| Ionization Mode | ESI Positive | [12] |
| MRM Transition | 455.2 → 262.2 | [14] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the simultaneous determination of ivabradine and N-desmethyl ivabradine in human plasma.[12]
-
To 200 µL of plasma sample in a polypropylene (B1209903) tube, add 20 µL of internal standard (IS) working solution.
-
Add 100 µL of 1 M NaOH and vortex for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., ethyl acetate or a mixture of n-hexane and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) - General Method for Basic Drugs
This is a general protocol for the extraction of basic drugs from plasma using a polymeric SPE cartridge.[15]
-
Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 300 µL of 2% ammonium hydroxide.
-
Load: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute N-desmethyl ivabradine with 1 mL of methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
Analyze: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
Caption: Comparison of sample preparation techniques.
References
- 1. drugs.com [drugs.com]
- 2. Ivabradine Monograph for Professionals - Drugs.com [drugs.com]
- 3. Ivadradine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ivabradine | C27H36N2O5 | CID 132999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. zefsci.com [zefsci.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of ivabradine, metoprolol and their metabolites in rat plasma by ultra-performance liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. agilent.com [agilent.com]
stability issues of 8-Demethyl Ivabradine in analytical samples
Welcome to the Technical Support Center for 8-Demethyl Ivabradine (B130884) analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common stability issues encountered with 8-Demethyl Ivabradine in analytical samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an active metabolite of Ivabradine, a medication used to treat stable angina and heart failure.[1] As an active metabolite, its concentration in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. The stability of this compound in these samples is critical for ensuring accurate and reliable analytical results. Instability can lead to underestimation of its concentration, impacting the overall assessment of the parent drug's metabolism and efficacy.
Q2: What are the primary factors that can cause the degradation of this compound in analytical samples?
Based on forced degradation studies of the parent compound, Ivabradine, the stability of this compound is likely affected by several factors. These include:
-
pH: The molecule is susceptible to degradation in both acidic and alkaline conditions.[2][3][4]
-
Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products.[1][2]
-
Temperature: Elevated temperatures can accelerate the degradation process.[1][2][3]
-
Light: Photodegradation can occur upon exposure to UV radiation.[1][2]
Q3: What are the potential degradation products of this compound?
While specific degradation products of this compound are not extensively detailed in the provided search results, studies on Ivabradine have identified several degradation products under various stress conditions.[4][5] Given the structural similarity, it is plausible that this compound would undergo similar degradation pathways, such as hydrolysis of the lactam ring and oxidation.[4]
Q4: What are the recommended storage and handling conditions for analytical samples containing this compound?
To ensure the stability of this compound in analytical samples, the following precautions are recommended:
-
Temperature: Samples should be stored at low temperatures, preferably frozen at -20°C or -80°C for long-term storage.
-
Light Protection: Use amber-colored vials or protect samples from light to prevent photodegradation.[2]
-
pH Control: If possible, maintain the sample matrix at a neutral pH.
-
Prompt Analysis: Analyze samples as quickly as possible after collection and preparation to minimize the potential for degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
Problem: I am observing a progressive loss of this compound signal in my analytical runs.
-
Possible Cause 1: Degradation in the autosampler.
-
Recommended Action: If the autosampler is not refrigerated, the analyte may be degrading over the course of the analytical batch. It is advisable to use a refrigerated autosampler set to a low temperature (e.g., 4°C). The stability of the analyte in the analytical solution should be verified.[6]
-
-
Possible Cause 2: Freeze-thaw instability.
-
Recommended Action: Repeated freezing and thawing of samples can lead to degradation. Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.
-
Problem: I am seeing new, unidentified peaks in my chromatograms.
-
Possible Cause: Formation of degradation products.
-
Recommended Action: The appearance of new peaks is a strong indicator of analyte degradation.[7] Perform forced degradation studies on a reference standard of this compound under acidic, basic, oxidative, thermal, and photolytic conditions to confirm if the unknown peaks correspond to degradation products.[8] Use a mass spectrometer detector to help identify the structure of these new compounds.[2][5]
-
Problem: The peak shape of this compound is poor (e.g., tailing, broadening).
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Possible Cause 2: Interaction with the analytical column.
-
Recommended Action: Poor peak shape can result from secondary interactions with the stationary phase. Ensure the column is appropriate for the analysis and is in good condition. Consider using a different column chemistry if the problem persists.
-
Summary of Ivabradine Forced Degradation Studies
The following table summarizes the degradation of the parent compound, Ivabradine, under various stress conditions, which can serve as a guide for understanding the potential stability issues of this compound.
| Stress Condition | Reagent/Parameter | Duration | Observation |
| Acid Hydrolysis | 2 M HCl | 24 hours at 80°C | Degradation observed[1] |
| Alkaline Hydrolysis | 1 M NaOH | 24 hours at 80°C | Degradation observed[1] |
| Oxidative Degradation | 3% - 15% H₂O₂ | 24 hours at 80°C | Complete degradation observed[1] |
| Thermal Degradation | Deionized water | 24 hours at 80°C | Degradation observed[1] |
| Photodegradation | UV Radiation | 24-48 hours | Significant degradation in solution; solid form is more durable[1] |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method
This protocol provides a general framework for a stability-indicating RP-HPLC method for the analysis of this compound. Method optimization will be required.
1. Sample Preparation (from plasma)
-
To 200 µL of human plasma, add an internal standard.
-
Perform a liquid-liquid extraction with ethyl acetate.[9]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.0) and an organic solvent (e.g., acetonitrile).[4]
3. Detection
-
Detector: UV-Vis or Mass Spectrometer.
-
Mass Spectrometer: Use positive electrospray ionization (ESI+) and monitor for the specific m/z of this compound and its fragments.[9]
Visualizations
Troubleshooting Workflow for Stability Issues
Caption: Troubleshooting workflow for diagnosing stability issues.
Recommended Sample Handling Workflow
Caption: Recommended workflow for handling analytical samples.
References
- 1. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajpaonline.com [ajpaonline.com]
- 7. japsonline.com [japsonline.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. A validated, rapid UPLC-MS/MS method for simultaneous ivabradine, reboxetine, and metoprolol analysis in human plasma and its application to clinical trial samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijapbjournal.com [ijapbjournal.com]
method refinement for baseline separation of Ivabradine isomers and metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the baseline separation of Ivabradine (B130884) isomers and its metabolites. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the chromatographic separation of Ivabradine and its related substances?
A1: The primary challenges in separating Ivabradine and its related compounds, including isomers and metabolites, stem from their structural similarities. Key difficulties include:
-
Co-elution of Isomers: Positional isomers and diastereomers of Ivabradine and its impurities can have very similar polarities, making them difficult to separate using standard reversed-phase HPLC methods.[1][2]
-
Enantiomeric Separation: As Ivabradine is a chiral molecule, separating its enantiomers requires specialized chiral stationary phases.[3] The S-enantiomer is the active pharmaceutical ingredient, making the detection and quantification of the R-enantiomer impurity critical.[3]
-
Metabolite Separation: The major active metabolite, N-desmethylivabradine, needs to be resolved from the parent drug and other impurities for accurate quantification in pharmacokinetic and metabolism studies.[4][5][6]
-
Peak Tailing: Ivabradine is a basic compound and can exhibit peak tailing on silica-based columns due to interactions with residual silanol (B1196071) groups. This can be mitigated by using a suitable mobile phase pH and specific column chemistries.
-
Separation of Degradation Products: Forced degradation studies show that Ivabradine can degrade under various stress conditions (acidic, alkaline, oxidative), leading to the formation of multiple degradation products that may interfere with the main peak.[7][8][9]
Q2: Which type of HPLC column is recommended for the chiral separation of Ivabradine enantiomers?
A2: For the chiral separation of Ivabradine enantiomers, polysaccharide-based chiral stationary phases (CSPs) are highly effective. Columns such as Lux Cellulose-2 and Chiralpak AD have demonstrated successful baseline separation.[3][10] The selection of the appropriate chiral column is a critical first step in method development.
Q3: How can I improve the resolution between Ivabradine and its closely related impurities in a reversed-phase HPLC method?
A3: Improving resolution in a reversed-phase HPLC method for Ivabradine and its impurities can be achieved by optimizing several parameters:
-
Mobile Phase pH: The pH of the aqueous component of the mobile phase is a critical factor. A systematic study has shown that adjusting the pH can significantly impact the retention and selectivity of Ivabradine and its impurities.[1]
-
Organic Modifier: While acetonitrile (B52724) is a common organic modifier, incorporating a different solvent like methanol (B129727) can alter the selectivity and improve the separation of critical peak pairs. A combination of acetonitrile and methanol in the organic phase has been shown to be effective.[1]
-
Column Chemistry: Using a column with a different stationary phase, such as a phenyl column instead of a standard C18, can provide alternative selectivity.[7]
-
Gradient Elution: A gradient elution program, with optimized initial and final organic solvent concentrations and gradient time, is often necessary to resolve a complex mixture of Ivabradine and its eleven related substances within a reasonable analysis time.[11][12]
-
Temperature: Column temperature can also influence selectivity. Lowering the temperature has been shown to improve enantiomeric separation on a chiral column.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Ivabradine and an Impurity/Metabolite | - Inappropriate mobile phase composition (pH, organic solvent ratio).- Unsuitable column chemistry.- Isocratic elution is insufficient for complex mixtures. | - Optimize mobile phase pH and organic modifier composition (e.g., try different ratios of acetonitrile and methanol).[1]- Screen different column stationary phases (e.g., C18, Phenyl).[7]- Develop a gradient elution method.[11][12] |
| Peak Tailing for Ivabradine Peak | - Interaction with active sites (silanols) on the column.- Mobile phase pH is too high, causing the basic analyte to be in a less protonated state. | - Use a column with end-capping or a hybrid particle technology.- Add a competing base like diethylamine (B46881) to the mobile phase, especially for chiral separations in polar organic mode.[13]- Lower the mobile phase pH to ensure the analyte is fully protonated. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Fluctuations in mobile phase composition.- Column temperature variations. | - Ensure the column is fully equilibrated with the mobile phase before injection.- Use a high-quality HPLC system with a precise pump and consider pre-mixing the mobile phase.- Use a column oven to maintain a constant temperature. |
| Extraneous Peaks (Ghost Peaks) | - Contamination in the mobile phase, diluent, or sample.- Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phases.- Implement a robust needle wash procedure in the autosampler.- Inject a blank (diluent) to confirm the source of the ghost peak. |
| No Peaks or Very Small Peaks | - Detector issue (lamp off, incorrect wavelength).- No sample injected.- Incorrect mobile phase composition. | - Check the detector status and ensure the correct wavelength is set (typically around 286 nm for Ivabradine).[14]- Verify the injection volume and sample concentration.- Confirm the mobile phase composition is correct and the pump is delivering. |
Experimental Protocols
Method 1: Chiral Separation of Ivabradine Enantiomers
This method is suitable for determining the enantiomeric purity of S-Ivabradine.
| Parameter | Condition |
| Column | Lux Cellulose-2 |
| Mobile Phase | 0.06% (v/v) diethylamine in methanol/acetonitrile (98/2, v/v) |
| Flow Rate | 0.45 mL/min |
| Column Temperature | 12 °C |
| Detection | UV at 286 nm |
| Reference | [13] |
Method 2: Separation of Ivabradine and its Eleven Impurities
This gradient reversed-phase HPLC method is designed for the simultaneous determination of Ivabradine and its known impurities.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 28 mM phosphate (B84403) buffer, pH 6.0 |
| Mobile Phase B | Acetonitrile/Methanol (41:59, v/v) |
| Gradient | A complex gradient program is likely required and should be optimized. A starting point is 85:15 (A:B).[1] |
| Flow Rate | 1.6 mL/min |
| Column Temperature | 34 °C |
| Detection | UV at 220 nm |
| Reference | [1] |
Quantitative Data Summary
Table 1: Chromatographic Parameters for Various Ivabradine HPLC Methods
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Detection (nm) | Reference |
| Ivabradine & Metoprolol | Denali C18 (150 x 4.6 mm, 5 µm) | 0.1% Orthophosphoric acid buffer : Acetonitrile (60:40 v/v) | 0.8 | Ivabradine: 2.290 | 260 | [15] |
| Ivabradine & Carvedilol | C18 (4.6 mm x 250 mm, 5 µm) | Acetonitrile : Buffer pH 2.0 (60:40) | 0.9 | Ivabradine: 2.931 | 275 | [8] |
| Ivabradine | HemochromIntsil C18 (250 x 4.6 mm, 5 µm) | 25mM KH2PO4 buffer (pH 3.0) : Acetonitrile (30:70 v/v) | 0.6 | ~5.2 | 287 | [9] |
| Ivabradine & Metoprolol | Discovery C8 (250 x 4.6 mm, 5 µm) | Phosphate buffer : Acetonitrile (55:45) | 1.0 | Ivabradine: 2.517 | 260 | [16] |
| Ivabradine HCl | Thermosil C18 (150 x 4.5 mm, 5 µm) | Methanol : Phosphate buffer pH 6.5 (65:35 v/v) | 1.0 | 4.36 | 265 | [17] |
Visualizations
Caption: General experimental workflow for HPLC analysis of Ivabradine.
Caption: Logical workflow for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. e-century.us [e-century.us]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. impactfactor.org [impactfactor.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. akjournals.com [akjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. ijpar.com [ijpar.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 8-Demethyl Ivabradine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression for 8-Demethyl Ivabradine in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][2][3] This interference reduces the analyte's signal intensity, which can lead to poor sensitivity, inaccurate quantification, and decreased reproducibility of results.[1][2] The primary cause is competition for ionization between this compound and matrix components, such as phospholipids, salts, and other endogenous substances.
Q2: I am observing a weak signal and poor reproducibility for this compound. How can I confirm if ion suppression is the cause?
A2: To determine if ion suppression is affecting your analysis, a post-column infusion experiment is the most direct method.[4][5][6] This technique helps identify the regions in your chromatogram where ion suppression is most severe.[4] The experiment involves infusing a solution of this compound at a constant rate into the LC flow after the analytical column but before the MS ion source.[5] When a blank matrix extract is injected, any dip in the constant baseline signal of this compound indicates a region of ion suppression.[5][6]
Another method is to compare the peak area of this compound in a standard solution (neat solvent) versus its peak area in a post-extraction spiked matrix sample at the same concentration. A significantly lower peak area in the matrix sample indicates the presence of ion suppression.[5]
Q3: What are the most common sources of ion suppression when analyzing this compound in plasma samples?
A3: For bioanalytical methods in plasma, the most notorious sources of ion suppression are phospholipids from cell membranes. These compounds are often co-extracted with the analyte, particularly with simple sample preparation techniques like protein precipitation, and tend to elute in the middle of typical reversed-phase chromatographic gradients where many analytes, including this compound, might elute. Other sources include salts, endogenous metabolites, and formulation agents if present in the original sample.[7]
Troubleshooting Guides
Problem 1: Significant ion suppression is detected at the retention time of this compound.
This is a common issue, especially when using simpler sample preparation methods. The goal is to either remove the interfering components or chromatographically separate them from the analyte.
The most effective way to combat ion suppression is by improving the sample cleanup procedure to remove matrix components before LC-MS analysis.[8][9]
-
Protein Precipitation (PPT): While fast, this method is often insufficient for removing phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT by partitioning this compound into an organic solvent, leaving many polar interferences behind.[8]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique that can provide the cleanest extracts by selectively binding the analyte and washing away interfering matrix components.[8][10]
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect for this compound
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Overall Process Efficiency (%) |
| Protein Precipitation (PPT) | 95 ± 4.2 | 45 ± 8.5 (Suppression) | 52.3 |
| Liquid-Liquid Extraction (LLE) | 88 ± 5.1 | 87 ± 6.1 (Minimal Suppression) | 76.6 |
| Solid-Phase Extraction (SPE) | 92 ± 3.8 | 98 ± 4.3 (Negligible Effect) | 90.2 |
*Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value < 100% indicates suppression.
If a cleaner sample preparation is not feasible, adjusting the chromatography can help separate this compound from the suppression zone.
-
Change Gradient Profile: A shallower gradient can increase the separation between the analyte and interfering peaks.
-
Use a Different Stationary Phase: Switching to a column with a different chemistry (e.g., a biphenyl (B1667301) or pentafluorophenyl phase) can alter the elution profile of both the analyte and matrix components, potentially resolving them.
-
Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography provides higher resolution peaks, which can be sufficient to separate the analyte from the suppression zone.
dot
Caption: Troubleshooting workflow for identifying and mitigating ion suppression.
Problem 2: My results are inconsistent across different plasma lots.
This indicates a relative matrix effect , where the degree of ion suppression varies from one biological sample to another.
A SIL-IS (e.g., this compound-d3) is the most effective way to compensate for variable ion suppression. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of suppression in each sample.[11] The ratio of the analyte to the IS signal remains constant, ensuring accurate quantification even if the absolute signal intensity fluctuates.
As with absolute matrix effects, a more rigorous sample preparation method like SPE will remove more of the variable endogenous components, leading to more consistent results across different lots.[10]
dot
Caption: Decision logic for selecting an appropriate sample preparation method.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
This protocol helps to identify chromatographic regions where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece connector
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank, extracted biological matrix (e.g., plasma processed via PPT)
-
Reconstitution solvent
Procedure:
-
System Setup: Connect the outlet of the analytical column to one inlet of the tee-piece. Connect the syringe pump to the other inlet of the tee. Connect the outlet of the tee to the MS ion source.
-
Analyte Infusion: Set the syringe pump to deliver the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min).[4]
-
Establish Baseline: Start the LC flow with your typical mobile phase gradient. Once the flow is stable, begin the infusion. You should observe a stable, elevated baseline signal for the MRM transition of this compound.
-
Inject Blank Matrix: Inject a sample of the blank, extracted biological matrix.
-
Data Analysis: Monitor the baseline of the infused analyte. A negative peak or dip in the baseline indicates a region where co-eluting matrix components are causing ion suppression.[5][6] This allows you to map the "suppression profile" of your method.
Protocol 2: Quantitative Assessment of Matrix Effect
This protocol quantifies the extent of ion suppression.
Materials:
-
Calibrated LC-MS/MS system
-
This compound standard solutions
-
Blank biological matrix from at least 6 different sources
-
Chosen sample preparation method (e.g., LLE)
Procedure:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a known concentration (e.g., Low and High QC levels).
-
Set B (Post-Spiked Matrix): Extract blank matrix from the 6 different sources. Spike this compound into the final, clean extracts at the same concentrations as Set A.
-
-
Analysis: Inject both sets of samples and acquire the peak areas for this compound.
-
Calculation:
-
Absolute Matrix Effect (ME %):
-
ME % = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
A value below 100% indicates ion suppression. A value above 100% indicates ion enhancement.
-
-
Relative Matrix Effect (Coefficient of Variation, CV%):
-
Calculate the CV% of the peak areas for the 6 different lots in Set B. A high CV% (>15%) suggests significant variability in the matrix effect between sources.
-
-
References
- 1. zefsci.com [zefsci.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. go.drugbank.com [go.drugbank.com]
addressing variability in 8-Demethyl Ivabradine quantification results
Welcome to the technical support center for the quantification of 8-Demethyl Ivabradine (B130884). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and other common issues encountered during the bioanalysis of this metabolite.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of 8-Demethyl Ivabradine in biological matrices?
A1: The most common and reliable technique for quantifying this compound, a metabolite of Ivabradine, in biological matrices such as human plasma is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] This method offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations typical of drug metabolites.[1]
Q2: What are the key sources of variability in this compound quantification?
A2: Variability in quantification results can arise from several factors:
-
Matrix Effects: Components of the biological matrix (e.g., phospholipids, salts in plasma) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate results.
-
Sample Preparation: Inconsistent recovery during sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) can introduce variability.
-
Analyte Stability: Degradation of this compound during sample collection, storage, or processing can lead to lower than expected concentrations. Ivabradine itself is known to be sensitive to acidic, alkaline, oxidative, and photolytic conditions.[4]
-
Instrument Performance: Fluctuations in LC-MS/MS system performance, such as changes in ionization efficiency or detector response, can cause variability.
-
Internal Standard Selection: An inappropriate internal standard (IS) that does not co-elute or respond similarly to the analyte in the presence of matrix effects can lead to inaccurate quantification. The use of a stable isotope-labeled (SIL) internal standard is highly recommended to mitigate these effects.[5]
Q3: How can I minimize matrix effects in my assay?
A3: Minimizing matrix effects is critical for accurate quantification. Here are some strategies:
-
Effective Sample Cleanup: Employ a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][2]
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: A SIL-IS of this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to mimic the matrix environment.
Q4: What are the recommended storage conditions for plasma samples containing this compound?
Troubleshooting Guide
Issue 1: High Variability in Quality Control (QC) Sample Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | - Review the sample extraction protocol for any inconsistencies. - Ensure precise and consistent pipetting of all reagents and samples. - Verify that the extraction recovery is consistent across the batch. |
| Analyte Instability | - Investigate the stability of this compound under the sample handling and storage conditions used. - Perform freeze-thaw and bench-top stability experiments. - Ensure samples are processed promptly and kept on ice when not in use. |
| Instrument Variability | - Check the LC-MS/MS system's performance by injecting a system suitability test (SST) solution. - Monitor for fluctuations in retention time, peak area, and peak shape of the analyte and internal standard. |
| Matrix Effects | - Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution. - If significant matrix effects are observed, re-optimize the sample cleanup procedure or chromatographic method. |
Issue 2: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect MS/MS Parameters | - Verify the precursor and product ion m/z values for this compound. - Optimize the collision energy and other MS parameters to ensure maximum signal intensity. |
| Poor Extraction Recovery | - Evaluate the efficiency of your sample extraction method. - Test different extraction solvents or SPE cartridges. |
| Analyte Degradation | - As with high variability, assess the stability of this compound. Consider the possibility of degradation during sample collection, storage, or analysis.[4] |
| LC System Issues | - Check for leaks in the LC system. - Ensure the mobile phase is correctly prepared and degassed. - Verify that the injection system is functioning correctly. |
| Ion Suppression | - Investigate for significant ion suppression due to matrix effects. This can be visualized using a post-column infusion experiment. |
Issue 3: Inconsistent Retention Time
| Possible Cause | Troubleshooting Step |
| Changes in Mobile Phase Composition | - Prepare fresh mobile phase. - Ensure accurate mixing of mobile phase components. |
| Column Degradation | - Check the column performance. If the peak shape is poor or the backpressure is high, the column may need to be replaced. |
| LC Pump Issues | - Check for leaks and ensure the pump is delivering a consistent flow rate. |
| Inadequate Column Equilibration | - Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
Representative LC-MS/MS Method for this compound Quantification in Human Plasma
This protocol is a representative method based on established procedures for Ivabradine and its other metabolites.[1][2] Method validation is required before implementation.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound).[1]
-
Add 300 µL of 5mM ammonium (B1175870) formate (B1220265) and vortex for 10 seconds.[1]
-
Load the mixture onto an SPE cartridge (e.g., Strata-X) pre-conditioned with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.[1]
-
Wash the cartridge with 2.0 mL of water.[1]
-
Elute the analyte and internal standard with 1.0 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).[1]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., Kromasil 100-5 C18, 100 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution with 5mM ammonium formate in water and methanol.[1]
-
Flow Rate: 0.60 mL/min.[1]
-
Injection Volume: 7 µL.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[1][2]
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard would need to be determined and optimized.
3. Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:[1]
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Internal standard normalized matrix factor close to 1 |
| Stability | Freeze-thaw, short-term, long-term, and stock solution stability should be established. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for high variability in quantification results.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of ivabradine and its N-demethylated metabolite in human plasma and urine, and in rat and dog plasma by a validated high-performance liquid chromatographic method with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of 8-Demethyl Ivabradine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent analytical methods for the quantification of 8-Demethyl Ivabradine (N-desmethylivabradine), the active metabolite of Ivabradine. The objective is to offer a comprehensive overview of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs. The methods compared are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method Performance Comparison
The following tables summarize the key quantitative performance parameters of the HPLC-FLD and LC-MS/MS methods for the analysis of this compound in biological matrices.
Table 1: Comparison of HPLC-FLD and LC-MS/MS Methods for this compound Quantification
| Parameter | HPLC-FLD Method | LC-MS/MS Method |
| Linearity Range | 0.8 - 100 µg/L[1] | 0.085 - 25.5 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.8 µg/L[1] | 0.085 ng/mL[2] |
| Intra-day Precision (%RSD) | 9.14% - 12.35%[1] | <15%[2] |
| Inter-day Precision (%RSD) | 4.18% - 11.39%[1] | <15%[2] |
| Accuracy (Recovery) | 90.5% - 101.25%[1] | Within 85-115% of nominal values[2] |
| Sample Preparation | Solid Phase Extraction (SPE)[1] | Liquid-Liquid Extraction (LLE)[2] |
Experimental Protocols
HPLC with Fluorescence Detection (HPLC-FLD) Method
This method is suitable for the simultaneous determination of Ivabradine and its active metabolite, this compound, in rat plasma.[1]
Sample Preparation: Solid Phase Extraction (SPE) using a C2 column was employed to extract the analytes from plasma.[1]
Chromatographic Conditions:
-
Column: C18 reversed-phase analytical column (4.6 mm × 250 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile and 10 mmol·L-1 KH2PO4 (containing 0.1% 1.2 mol·L-1 hydrochloride) in a ratio of 22:78[1]
-
Flow Rate: 1.8 mL·min-1[1]
-
Column Temperature: 25 °C[1]
-
Detection: Fluorescence detection with excitation at 283 nm and emission at 328 nm[1]
-
Internal Standard: Tramadol hydrochloride[1]
Validation Parameters:
-
Linearity: Established over the range of 0.8-100 µg·L-1 for this compound with a correlation coefficient (r) > 0.999.[1]
-
Lower Limit of Quantification (LLOQ): 0.8 µg·L-1.[1]
-
Accuracy (Recovery): Ranged from 90.5% to 101.25%.[1]
-
Precision: Intra-batch precision was between 9.14% and 12.35%, and inter-batch precision was between 4.18% and 11.39%.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and specific method allows for the simultaneous quantification of Ivabradine and this compound in human plasma and urine.[2]
Sample Preparation: A single liquid-liquid extraction was used to isolate the analytes from plasma and urine samples.[2]
Chromatographic and Mass Spectrometric Conditions:
-
Column: Diamonsil C18 column (150 mm × 4.6 mm, 5 µm)[2]
-
Mobile Phase: Methanol and aqueous 5 mM ammonium (B1175870) acetate (B1210297) buffer containing 0.2% formic acid in a ratio of 80:20 (v/v)[2]
-
Mass Spectrometer: Operated in positive ion mode with multiple reaction monitoring (MRM)[2]
-
Internal Standard: Diazepam[2]
Validation Parameters:
-
Linearity: The assay in plasma demonstrated good linearity (r ≥ 0.99) over the range of 0.085–25.5 ng/mL for this compound.[2]
-
Lower Limit of Quantification (LLOQ): 0.085 ng/mL in plasma.[2]
-
Precision and Accuracy: Intra- and inter-day precision and accuracy values were within the variability limits set by FDA guidelines (RSD < 15%).[2]
Visualizations
Experimental Workflow for Analytical Method Validation
Caption: Workflow for the validation of an analytical method.
Comparison of Key Performance Parameters
Caption: Key performance parameters of HPLC-FLD vs. LC-MS/MS.
References
A Comparative Guide to Validated Bioanalytical Assays for 8-Demethyl Ivabradine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published and validated bioanalytical methods for the quantification of 8-Demethyl Ivabradine (B130884) (also known as N-desmethylivabradine), the main active metabolite of Ivabradine. While direct inter-laboratory cross-validation data is not publicly available, this document compiles and compares the performance of several independently validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This information can assist researchers in selecting or developing appropriate analytical methodologies for their pharmacokinetic and drug metabolism studies.
Metabolic Pathway of Ivabradine
Ivabradine is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme, leading to the formation of its major active metabolite, N-desmethylivabradine.[1]
Comparative Performance of Validated LC-MS/MS Assays
The following table summarizes the key performance parameters of various validated LC-MS/MS methods for the quantification of this compound in biological matrices. These methods demonstrate high sensitivity and specificity, making them suitable for pharmacokinetic studies.
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Rat Plasma | Human Plasma & Urine |
| Linearity Range (ng/mL) | 0.2 - 20[2] | 0.05 - 20 | Plasma: 0.085 - 25.5Urine: 8.5 - 850 |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.2[2] | 0.05[3] | Plasma: 0.085Urine: 8.5 |
| Intra-day Precision (%RSD) | < 15 | Not Reported | < 15 |
| Inter-day Precision (%RSD) | < 15 | Not Reported | < 15 |
| Intra-day Accuracy (%) | Within ±15% of nominal | Not Reported | Within ±15% of nominal |
| Inter-day Accuracy (%) | Within ±15% of nominal | Not Reported | Within ±15% of nominal |
| Internal Standard | Not Specified | Diazepam | Diazepam |
Generalized Experimental Workflow
The analysis of this compound in biological samples by LC-MS/MS typically follows a standardized workflow, from sample preparation to data acquisition.
Detailed Experimental Protocols
The methodologies presented here are compilations from several validated assays and represent common practices for the bioanalysis of this compound.
1. Sample Preparation (Liquid-Liquid Extraction) [4]
-
To 500 µL of plasma or urine, add the internal standard (e.g., Diazepam).
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Sample Preparation (Solid-Phase Extraction) [2]
-
Condition a solid-phase extraction cartridge (e.g., Oasis) with methanol (B129727) followed by water.
-
Load the plasma sample (pre-treated with the internal standard) onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
3. Liquid Chromatography
-
Column: A C18 analytical column is commonly used for separation (e.g., Acquity UPLC BEH C18, Diamonsil C18).
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water).
-
Flow Rate: Typically in the range of 0.2 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
4. Tandem Mass Spectrometry
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is universally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
5. Method Validation All cited methods were validated in accordance with regulatory guidelines (e.g., FDA), assessing selectivity, linearity, accuracy, precision, recovery, and stability. The intra- and inter-day precision and accuracy were consistently within the acceptable limits of ±15% (or ±20% at the LLOQ).
References
- 1. caymanchem.com [caymanchem.com]
- 2. Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of ivabradine, metoprolol and their metabolites in rat plasma by ultra-performance liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Potency of Ivabradine Metabolites: 8-Demethyl Ivabradine and N-desmethyl Ivabradine
A detailed guide for researchers and drug development professionals on the relative potencies of two key metabolites of the heart rate-lowering agent, Ivabradine.
This guide provides a comprehensive comparison of 8-Demethyl Ivabradine and N-desmethyl Ivabradine, two principal metabolites of the selective I(f) current inhibitor, Ivabradine. A thorough review of available experimental data is presented to delineate their relative potencies, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.
Introduction to Ivabradine and its Metabolism
Ivabradine is a heart rate-lowering drug that selectively inhibits the "funny" current (I(f)) in the sinoatrial node of the heart. This current is mediated by the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, with the HCN4 isoform being predominant in the sinoatrial node. By blocking these channels, Ivabradine reduces the pacemaker firing rate, leading to a decrease in heart rate without affecting myocardial contractility or ventricular repolarization.
Ivabradine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] This metabolic process yields several metabolites, with N-desmethyl Ivabradine (also known as S-18982) being the major active metabolite found in circulation.[1][2] Another identified metabolite is this compound. Understanding the pharmacological activity and potency of these metabolites is crucial for a complete comprehension of Ivabradine's overall therapeutic effect and potential drug-drug interactions.
Comparative Potency Data
| Compound | Parameter | Value (ng/mL) | Species | Assay Type | Reference |
| N-desmethyl Ivabradine | EC50 | 29 | Human | Heart Rate Reduction (in vivo) | |
| Ivabradine | EC50 | 41 | Human | Heart Rate Reduction (in vivo) | |
| Ivabradine | IC50 | ~400 - 2000 | Human | HCN4 Channel Block (in vitro) | |
| This compound | IC50/EC50 | Not Available | - | - | - |
Table 1: Summary of Potency Data for Ivabradine and its Metabolites.
N-desmethyl Ivabradine (S-18982): This is the primary active metabolite of Ivabradine.[1][2] Clinical pharmacology data indicates that N-desmethyl Ivabradine is more potent than the parent compound in reducing heart rate in humans, with an EC50 of 29 ng/mL compared to 41 ng/mL for Ivabradine. It is considered to be equipotent to Ivabradine in its pharmacological activity.[2]
This compound: This metabolite is also a known blocker of HCN channels. However, quantitative data, such as IC50 or EC50 values, detailing its potency on HCN channels or its effect on heart rate, are not available in published literature. Therefore, a direct quantitative comparison of its potency with N-desmethyl Ivabradine cannot be made at this time.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Ivabradine and its metabolites.
In Vivo Heart Rate Reduction Assessment in Humans
Objective: To determine the concentration-response relationship for the heart rate-lowering effects of Ivabradine and its active metabolite, N-desmethyl Ivabradine, in humans.
Methodology:
-
Study Population: Healthy human volunteers or patients with stable coronary artery disease.
-
Drug Administration: Subjects receive single or multiple oral doses of Ivabradine.
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points after drug administration. Plasma concentrations of Ivabradine and N-desmethyl Ivabradine are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacodynamic Assessment: Heart rate is continuously monitored using electrocardiography (ECG) or Holter monitoring. The change in heart rate from baseline is measured at time points corresponding to the pharmacokinetic sampling.
-
Data Analysis: The relationship between the plasma concentrations of Ivabradine and N-desmethyl Ivabradine and the observed heart rate reduction is analyzed using a population pharmacokinetic/pharmacodynamic (PK/PD) modeling approach. An Emax model is typically used to estimate the maximum effect (Emax) and the concentration at which 50% of the maximum effect is observed (EC50).
In Vitro HCN4 Channel Blocking Assay
Objective: To determine the inhibitory potency (IC50) of a compound on human HCN4 channels.
Methodology:
-
Cell Line and Channel Expression: Human embryonic kidney (HEK293) cells are stably transfected with a plasmid containing the coding sequence for the human HCN4 channel.
-
Cell Culture: The transfected cells are cultured under standard conditions to ensure robust channel expression.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on individual cells.
-
Pipette Solution (Intracellular): Contains (in mM): 130 K-aspartate, 10 NaCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, and 0.1 Na-GTP (pH adjusted to 7.2 with KOH).
-
Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH).
-
-
Voltage Protocol: To elicit HCN4 currents, cells are held at a holding potential of -40 mV. Hyperpolarizing voltage steps (e.g., to -120 mV for 2 seconds) are applied to activate the channels.
-
Drug Application: The test compound (e.g., Ivabradine) is dissolved in the extracellular solution and applied to the cell at various concentrations.
-
Data Acquisition and Analysis: The peak inward current at the hyperpolarizing step is measured before and after the application of the compound. The percentage of inhibition is calculated for each concentration. The concentration-response data are then fitted to a Hill equation to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
N-desmethyl Ivabradine is the major active metabolite of Ivabradine and exhibits at least equipotent, if not slightly more potent, activity in reducing heart rate compared to the parent drug. While this compound is also an identified metabolite with HCN channel blocking properties, a lack of publicly available quantitative data on its potency prevents a direct comparison with N-desmethyl Ivabradine. Further research, particularly in vitro electrophysiological studies, is required to fully elucidate the pharmacological profile of this compound and its contribution to the overall effects of Ivabradine. For drug development professionals, the significant activity of N-desmethyl Ivabradine underscores the importance of considering its pharmacokinetic and pharmacodynamic properties in any clinical evaluation of Ivabradine.
References
In Vitro vs. In Vivo Correlation of Ivabradine Metabolism: A Focus on N-desmethyl Ivabradine Formation
A comparative guide for researchers and drug development professionals.
Introduction
Ivabradine (B130884) is a heart rate-lowering agent primarily used in the treatment of stable angina pectoris and chronic heart failure. Its metabolism is a critical factor in its pharmacokinetic profile and overall clinical efficacy. The major metabolic pathway for ivabradine is N-demethylation, leading to the formation of its primary active metabolite, N-desmethyl ivabradine (also known as S-18982). This metabolite is equipotent to the parent drug and circulates at approximately 40% of the concentration of ivabradine, contributing significantly to its therapeutic effect.[1] The biotransformation of ivabradine is almost exclusively mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[1]
While other minor metabolites, such as 8-Demethyl Ivabradine, have been identified, there is a notable lack of quantitative data in the public domain regarding their formation rates both in vitro and in vivo. Consequently, establishing a direct in vitro-in vivo correlation (IVIVC) for these minor metabolites is not currently feasible.
This guide, therefore, focuses on the well-characterized formation of the major metabolite, N-desmethyl ivabradine, to provide a framework for understanding the in vitro-in vivo correlation of ivabradine's metabolism. The principles and methodologies described herein are broadly applicable to the study of drug metabolism and IVIVC.
Data Presentation: In Vitro vs. In Vivo Formation of N-desmethyl Ivabradine
The following tables summarize key quantitative parameters related to the formation of N-desmethyl ivabradine from in vitro and in vivo studies.
Table 1: In Vitro Metabolism of Ivabradine to N-desmethyl Ivabradine
| Parameter | Value | System | Reference |
| Primary Enzyme | CYP3A4 | Human Liver Microsomes | [1] |
| Michaelis-Menten Constant (Km) | Data not available in cited literature | Recombinant CYP3A4 | - |
| Maximum Velocity (Vmax) | Data not available in cited literature | Recombinant CYP3A4 | - |
Table 2: In Vivo Pharmacokinetics of Ivabradine and N-desmethyl Ivabradine in Humans
| Parameter | Ivabradine | N-desmethyl Ivabradine | Reference |
| Time to Peak Concentration (Tmax) | ~1 hour (fasting) | ~1 hour | [1] |
| Plasma Protein Binding | ~70% | Data not available | [1] |
| Elimination Half-life (t½) | ~2 hours (main), 11 hours (effective) | ~11 hours | [2] |
| Apparent Clearance (CL/F) | ~400 mL/min | Data not available | [2] |
| Metabolite to Parent AUC Ratio | ~0.4 | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the in vitro and in vivo assessment of ivabradine metabolism.
In Vitro Metabolism Protocol: Human Liver Microsomes
This protocol outlines a typical experiment to assess the metabolism of ivabradine in human liver microsomes.
-
Materials:
-
Ivabradine hydrochloride
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard for analytical quantification
-
LC-MS/MS system
-
-
Incubation Procedure:
-
Prepare a stock solution of ivabradine in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLMs (e.g., 0.5 mg/mL final protein concentration) and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add ivabradine to the incubation mixture to achieve the desired final concentration (e.g., 1 µM).
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the concentrations of ivabradine and N-desmethyl ivabradine using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of disappearance of ivabradine and the rate of formation of N-desmethyl ivabradine.
-
If multiple substrate concentrations are used, kinetic parameters such as Km and Vmax can be determined by fitting the data to the Michaelis-Menten equation.
-
In Vivo Pharmacokinetic Study Protocol
This protocol describes a typical clinical study to evaluate the pharmacokinetics of ivabradine and its metabolites in healthy volunteers.
-
Study Design:
-
A single-center, open-label, single-dose or multiple-dose study.
-
Enroll a cohort of healthy adult volunteers.
-
Administer a single oral dose of ivabradine (e.g., 5 mg or 10 mg).
-
-
Blood Sampling:
-
Collect serial blood samples into heparinized tubes at pre-defined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
-
Analytical Method:
-
Develop and validate a sensitive and specific bioanalytical method, typically LC-MS/MS, for the simultaneous quantification of ivabradine and N-desmethyl ivabradine in human plasma.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the pharmacokinetic parameters for both ivabradine and N-desmethyl ivabradine.
-
Key parameters include:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Apparent clearance (CL/F)
-
Apparent volume of distribution (Vd/F)
-
-
Mandatory Visualizations
Metabolic Pathway of Ivabradine to N-desmethyl Ivabradine
Caption: Metabolic conversion of Ivabradine to N-desmethyl Ivabradine.
Experimental Workflow for In Vitro-In Vivo Correlation (IVIVC)
Caption: Workflow for establishing an IVIVC for metabolite formation.
Conclusion
The metabolism of ivabradine is predominantly driven by CYP3A4-mediated N-demethylation to form the active metabolite, N-desmethyl ivabradine. While a direct quantitative comparison and IVIVC for the minor metabolite this compound are hampered by the lack of available data, the principles and methodologies for establishing such a correlation are well-defined. By focusing on the major metabolite, this guide provides a comprehensive overview of the in vitro and in vivo data, along with the experimental protocols necessary for such investigations. Further research is warranted to quantify the formation of minor metabolites of ivabradine and to fully elucidate their potential contribution to the drug's overall pharmacological profile. This will enable a more complete understanding of the in vitro-in vivo correlation of ivabradine's metabolism.
References
Assessing the Genotoxicity of 8-Demethyl Ivabradine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxic potential of 8-Demethyl Ivabradine, a metabolite of Ivabradine. Due to the limited availability of direct experimental data on the genotoxicity of this compound in the public domain, this guide focuses on a comparative analysis with the parent drug, Ivabradine, and outlines a robust framework for in silico genotoxicity prediction.
Executive Summary
Ivabradine, the parent drug, has been evaluated for genotoxicity. It demonstrated weak in vitro genotoxic responses at very high concentrations but was found to be non-genotoxic in a battery of in vivo assays, including the mouse micronucleus test, a rat chromosomal aberration test, and a rat liver unscheduled DNA synthesis (UDS) assay. Based on these findings, Ivabradine is considered unlikely to pose a genotoxic risk to humans.
In the absence of experimental data for this compound, an in silico assessment is the recommended approach. This involves the use of two complementary (Q)SAR models—one expert rule-based and one statistical-based—to predict the outcome of a bacterial reverse mutation (Ames) test, a key indicator of mutagenic potential.
This guide provides detailed experimental protocols for standard genotoxicity assays as a reference for potential future laboratory testing.
Genotoxicity Profile of Ivabradine (Parent Compound)
A comprehensive assessment of Ivabradine's genotoxicity has been conducted as part of its regulatory evaluation. The key findings are summarized below.
| Assay Type | Test System | Results |
| In Vitro Assays | ||
| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium & Escherichia coli | Weakly positive at high concentrations in some strains. |
| Chromosomal Aberration | Cultured mammalian cells | Positive at high concentrations. |
| In Vivo Assays | ||
| Micronucleus Test | Mouse bone marrow | Negative at dosages up to 464 mg/kg. |
| Chromosomal Aberration | Rat | Negative at plasma exposures over 100-fold the human Cmax at the maximum recommended human dose (MRHD). |
| Unscheduled DNA Synthesis (UDS) | Rat liver | Negative. |
In Silico Genotoxicity Assessment of this compound
In the absence of experimental data, the genotoxicity of this compound can be assessed using computational toxicology methods. This approach is recognized by regulatory agencies for the evaluation of impurities and metabolites. A study on the degradation products of Ivabradine utilized in silico methods to predict their toxicological properties, including mutagenicity (Ames test)[1][2][3][4].
Proposed In Silico Workflow
A robust in silico assessment should follow the principles outlined in the ICH M7 guideline, which recommends the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.
In Silico Genotoxicity Prediction Workflow
Popular and well-validated software for this purpose include Derek Nexus (expert rule-based) and Sarah Nexus (statistical-based)[5][6][7][8].
Table of In Silico Prediction Tools:
| Methodology | Example Software | Prediction Basis |
| Expert Rule-Based | Derek Nexus | Based on a knowledge base of structural alerts and toxicophores known to be associated with genotoxicity[5][7]. |
| Statistical-Based | Sarah Nexus | Utilizes statistical models derived from large datasets of experimental results to predict mutagenicity[6]. |
The output of these models will predict the likelihood of a positive result in a bacterial reverse mutation (Ames) test. This predictive assessment provides a strong indication of the mutagenic potential of this compound and can guide decisions on the necessity for further experimental testing.
Experimental Protocols for Genotoxicity Assays
Should experimental testing be deemed necessary, the following standard assays are recommended.
Bacterial Reverse Mutation Test (Ames Test)
This test evaluates the ability of a substance to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.
References
- 1. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. optibrium.com [optibrium.com]
- 6. Genotoxic Impurity Evaluation | Lhasa Limited [lhasalimited.org]
- 7. lhasalimited.org [lhasalimited.org]
- 8. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]
A Comparative Analysis of the Stability of Ivabradine and its Active Metabolite, 8-Demethyl Ivabradine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical stability of Ivabradine, a heart rate-lowering agent, and its primary active metabolite, 8-Demethyl Ivabradine (also known as N-desmethyl ivabradine). The stability of a drug substance is a critical factor in its development, formulation, and storage. Understanding the degradation pathways and the relative stability of a drug and its metabolites is essential for ensuring product quality, safety, and efficacy.
Executive Summary
Ivabradine has been shown to be a relatively stable molecule but is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[1][2] Forced degradation studies have identified several degradation products, with this compound being the only known active metabolite.[3] The following sections detail the experimental findings on Ivabradine's stability and the protocols used to obtain this data.
Data Presentation: Forced Degradation of Ivabradine
The stability of Ivabradine has been evaluated under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the percentage of degradation observed for Ivabradine under different stress conditions from a representative study.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 2 M HCl | 24 hours | 80°C | Significant Degradation | [3] |
| Base Hydrolysis | 1 M NaOH | 24 hours | 80°C | Significant Degradation | [3] |
| Oxidation | 3% H₂O₂ | 24 hours | 80°C | Complete Degradation | [3] |
| Oxidation | 7.5% H₂O₂ | 24 hours | 80°C | Complete Degradation | [3] |
| Oxidation | 15% H₂O₂ | 24 hours | 80°C | Complete Degradation | [3] |
| Thermal Degradation | Deionized Water | 24 hours | 80°C | Minimal Degradation | [3] |
| Photodegradation (Solution) | 500 W/m² | 24 hours | Ambient | Degradation Observed | [3] |
| Photodegradation (Solution) | 500 W/m² | 48 hours | Ambient | Increased Degradation | [3] |
| Photodegradation (Solid) | 500 W/m² | 120 hours | Ambient | Degradation Observed | [3] |
Note: The term "Significant Degradation" is used where the source indicates substantial degradation without specifying the exact percentage. "Complete Degradation" indicates that the parent drug was no longer detectable.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the stability assessment of Ivabradine.
Forced Degradation (Stress Testing) of Ivabradine[3]
-
Preparation of Stock Solution: A stock solution of Ivabradine (1 mg/mL) is prepared in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase).
-
Acid Hydrolysis: To 1 mL of the stock solution, 1 mL of 2 M hydrochloric acid is added. The mixture is heated at 80°C for 24 hours. After cooling, the solution is neutralized with 1 M sodium hydroxide (B78521) and diluted to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, 1 mL of 1 M sodium hydroxide is added. The mixture is heated at 80°C for 24 hours. After cooling, the solution is neutralized with 2 M hydrochloric acid and diluted to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, 1 mL of 3%, 7.5%, or 15% hydrogen peroxide is added. The mixture is kept at 80°C for 24 hours. The solution is then diluted to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: 1 mL of the stock solution is mixed with 1 mL of deionized water and heated in a water bath at 80°C for 24 hours. The solution is then diluted to a final concentration of 100 µg/mL with the mobile phase.
-
Photolytic Degradation:
-
In Solution: A solution of Ivabradine in deionized water is exposed to an illuminance of 500 W/m² for 24 and 48 hours.
-
In Solid State: The solid drug substance is exposed to an illuminance of 500 W/m² for 120 hours.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)[3]
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) or a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 286 nm.
-
Injection Volume: 20 µL.
-
Analysis: The stressed samples are injected into the HPLC system, and the chromatograms are recorded. The percentage degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed standard solution.
Visualizations
Signaling Pathway of Ivabradine
Ivabradine selectively inhibits the If current in the sinoatrial (SA) node of the heart. This current is mediated by the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, primarily the HCN4 isoform. By blocking these channels, Ivabradine reduces the pacemaker firing rate, leading to a decrease in heart rate.
References
- 1. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Validating 8-Demethyl Ivabradine: A Comparative Guide for a Critical Drug Impurity Reference Standard
For Immediate Release
This guide provides a comprehensive validation and comparison of 8-Demethyl Ivabradine (B130884) as a drug impurity reference standard for researchers, scientists, and professionals in drug development and quality control. Ensuring the purity and safety of pharmaceutical products is paramount, and the use of well-characterized impurity reference standards is a regulatory expectation and a critical component of this process. 8-Demethyl Ivabradine is a known metabolite and potential impurity of Ivabradine, a medication used for the symptomatic treatment of chronic stable angina pectoris and heart failure.
This document outlines the essential analytical methodologies for the validation of this compound and compares its key quality attributes with other known impurities of Ivabradine. The data presented herein is compiled from publicly available research and is intended to serve as a practical guide for the qualification and use of this reference standard in a laboratory setting.
Comparative Analysis of Ivabradine Impurities
The following table summarizes the key analytical and physical data for this compound in comparison to other known Ivabradine impurities. This data is essential for the accurate identification, quantification, and control of these impurities in Ivabradine drug substances and products.
| Feature | This compound | N-Demethyl Ivabradine | O-Desmethyl Ivabradine | Dehydro Ivabradine |
| CAS Number | 304464-97-9 | 215935-23-2 | 304462-60-0 | 1086026-31-4 |
| Molecular Formula | C₂₆H₃₄N₂O₅ | C₂₆H₃₄N₂O₅ | C₂₆H₃₄N₂O₅ | C₂₇H₃₄N₂O₅ |
| Molecular Weight | 454.56 g/mol | 454.6 g/mol | 454.56 g/mol | 466.57 g/mol |
| Typical Purity (by HPLC) | ≥98% | ≥98% | ≥98% | ≥98% |
| Source | Metabolite, Potential Impurity | Active Metabolite | Potential Impurity | Potential Impurity |
| Analytical Techniques | HPLC, LC-MS/MS, NMR | HPLC, LC-MS/MS, NMR | HPLC, LC-MS/MS, NMR | HPLC, LC-MS/MS, NMR |
| Regulatory Scrutiny | High | High | Moderate | Moderate |
Experimental Protocols for Validation
The validation of this compound as a reference standard should be conducted in accordance with International Council for Harmonisation (ICH) guidelines Q2(R1) and Q3A/B.[1] Key experimental protocols are detailed below.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
A stability-indicating HPLC method is crucial for separating this compound from the active pharmaceutical ingredient (API), Ivabradine, and other related impurities.
-
Chromatographic System: A gradient HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 286 nm.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The limit of detection (LOD) and limit of quantification (LOQ) should also be established.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis
LC-MS/MS provides high sensitivity and selectivity for the definitive identification and quantification of this compound, especially at trace levels.
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound should be optimized to ensure selectivity.
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to isolate the analyte from complex matrices like plasma.
-
Method Validation: The method should be validated according to regulatory guidelines for bioanalytical method validation if used for pharmacokinetic studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR and ¹³C NMR are essential for the unambiguous structural confirmation of the this compound reference standard. The spectral data should be consistent with the proposed chemical structure.
Mass Spectrometry (MS) for Molecular Weight Confirmation
High-resolution mass spectrometry (HRMS) should be used to confirm the accurate mass of this compound, further corroborating its identity.
Visualizing Key Processes
To aid in the understanding of the scientific context and the validation workflow, the following diagrams are provided.
Caption: Mechanism of action of Ivabradine on the HCN4 channel in sinoatrial node cells.
Caption: Workflow for the validation and application of an impurity reference standard.
Conclusion
The validation of this compound as a drug impurity reference standard is a critical step in ensuring the quality and safety of Ivabradine pharmaceutical products. This guide provides a framework for the analytical validation and comparison of this important impurity. By following the outlined experimental protocols and utilizing well-characterized reference standards, researchers and drug development professionals can confidently identify and control impurities, meeting the stringent requirements of regulatory agencies and ensuring patient safety.
References
Comparative Toxicity Profile of Ivabradine and its Metabolites: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity profiles of the cardiac drug ivabradine (B130884) and its primary active metabolite, N-desmethyl ivabradine (S 18982). The information is compiled from publicly available preclinical and clinical data to support research and drug development activities.
Introduction
Ivabradine is a heart rate-lowering agent that selectively inhibits the If current in the sinoatrial node. It is primarily used in the treatment of chronic stable angina pectoris and chronic heart failure.[1] Ivabradine undergoes extensive metabolism in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This process yields a major active metabolite, N-desmethyl ivabradine, which is also known as S 18982.[2] This metabolite is pharmacologically active and circulates in the plasma at concentrations approximately 40% of the parent drug.[2] Notably, N-desmethyl ivabradine is considered to be equipotent to ivabradine in its heart rate-lowering effects, suggesting a similar mechanism of action and, potentially, a comparable toxicity profile.[2][3]
Quantitative Toxicity Data
While direct comparative in vitro cytotoxicity studies for ivabradine and N-desmethyl ivabradine are limited in the public domain, data on their effects on cardiac ion channels provide insights into their potential for cardiotoxicity.
Table 1: Comparative Inhibitory Activity on Cardiac Ion Channels
| Compound | Target Ion Channel | Assay System | IC50 (µM) | Reference |
| Ivabradine | hHCN4 | CHO cells expressing hHCN4 | ~0.5 | [4] |
| hERG (IKr) - 1a isoform | hERG expressing cells | 2.07 | [5] | |
| hERG (IKr) - 1a/1b co-expressed | hERG expressing cells | 3.31 | [5] | |
| N-desmethyl ivabradine (S 18982) | hHCN4 | Not explicitly found | Not explicitly found | - |
| hERG (IKr) | Not explicitly found | Not explicitly found | - |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the toxicity of ivabradine and its metabolites.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be adapted for testing the cytotoxic effects of ivabradine and its metabolites on various cell lines, including cardiomyocytes.
Objective: To determine the concentration of the test compound that reduces the viability of a cell culture by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells (e.g., H9c2 cardiomyocytes) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of ivabradine and N-desmethyl ivabradine in the appropriate cell culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Patch-Clamp Electrophysiology for Ion Channel Inhibition
This protocol describes the whole-cell patch-clamp technique used to measure the inhibitory effects of compounds on specific cardiac ion channels, such as hHCN4 or hERG, expressed in a suitable cell line.
Objective: To determine the IC50 of a compound for a specific ion channel.
Principle: The patch-clamp technique allows for the recording of ionic currents across a small patch of cell membrane or the entire cell membrane. By applying a specific voltage protocol and perfusing the cells with different concentrations of the test compound, the inhibition of the target ion channel can be quantified.
Procedure:
-
Cell Preparation: Use a cell line stably or transiently expressing the ion channel of interest (e.g., HEK293 cells expressing hHCN4). Culture the cells on glass coverslips.
-
Recording Setup: Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with an intracellular solution.
-
Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing a whole-cell recording configuration.
-
Voltage Protocol and Data Acquisition: Apply a specific voltage-clamp protocol to elicit the current of interest (e.g., for HCN4, a hyperpolarizing voltage step from a holding potential of -40 mV to -120 mV). Record the resulting currents using a patch-clamp amplifier and data acquisition software.
-
Compound Application: Perfuse the recording chamber with the extracellular solution containing increasing concentrations of the test compound. Record the currents at each concentration after a steady-state effect is reached.
-
Data Analysis: Measure the peak current amplitude at each concentration and normalize it to the control current (before compound application). Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50.
Visualizations
The following diagrams illustrate key pathways and workflows related to the pharmacology and toxicity assessment of ivabradine.
References
- 1. Ivabradine | C27H36N2O5 | CID 132999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ivabradine and S18982 activities on heart rate: a population PK/PD analysis [page-meeting.org]
- 3. caymanchem.com [caymanchem.com]
- 4. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hERG Potassium Channel Blockade by the HCN Channel Inhibitor Bradycardic Agent Ivabradine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-Demethyl Ivabradine: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 8-Demethyl Ivabradine (B130884), a metabolite of Ivabradine, is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. This guide provides a comprehensive, step-by-step procedure for its disposal, treating it as potentially hazardous chemical waste in the absence of explicit data to the contrary. This approach ensures the highest level of safety and compliance.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 8-Demethyl Ivabradine. The SDS contains critical information regarding hazards, handling, and emergency measures.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles with side-shields.
-
Lab Coat: A flame-resistant lab coat.
Handling Precautions:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
II. Waste Characterization and Segregation
Proper characterization and segregation of chemical waste is the first step in compliant disposal.
-
Hazardous Waste Determination: Unless explicitly classified as non-hazardous by a certified authority, this compound waste should be managed as hazardous chemical waste. This is a standard precautionary measure in laboratory settings.[2][3] Pharmaceutical waste is broadly categorized as hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[3]
-
Waste Segregation:
III. Step-by-Step Disposal Protocol
The following protocol outlines the procedure for the collection, storage, and disposal of this compound waste.
Step 1: Container Selection and Labeling
-
Select an Appropriate Container:
-
Label the Container:
Step 2: Waste Accumulation
-
Point of Generation: Accumulate waste at or near the point of generation, under the control of laboratory personnel.[2]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[6]
-
Storage Limits: Adhere to the storage limits for hazardous waste as defined by regulations such as the Resource Conservation and Recovery Act (RCRA) and your institution's policies.[2][5]
Step 3: Disposal of Contaminated Materials
-
Spill Cleanup Materials: Any materials used to clean up spills of this compound (e.g., absorbent pads, contaminated gloves) must also be disposed of as hazardous waste.[6]
-
Empty Containers:
Step 4: Arranging for Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the full waste container.[5]
-
Prohibited Disposal Methods:
-
Final Disposal Method: The accepted method for the final disposal of hazardous pharmaceutical waste is typically high-temperature incineration at a licensed facility.[1][3][7]
Quantitative Data Summary
| Parameter | Guideline | Regulatory Body/Source |
| Hazardous Waste Storage Limit (Volume) | Maximum of 55 gallons in a Satellite Accumulation Area | EPA (RCRA)[5] |
| Acutely Toxic Waste Limit (P-list) | Maximum of 1 quart (liquid) or 1 kg (solid) | EPA (RCRA)[5] |
| Storage Time Limit (Academic Labs) | Maximum of six months within the facility | EPA (Subpart K)[2] |
Note: While this compound is not currently on a specific P-list, these limits are provided as a general guideline for highly toxic materials and represent best practices in a research setting.
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols for the synthesis or use of this compound. For detailed methodologies related to experiments involving this compound, please refer to relevant published research articles. An example of a study involving the determination of Ivabradine and its metabolites is:
-
François-Bouchard, M., et al. (2000). Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 745(2), 261-269.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical relationships and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Caption: Decision-making process for this compound waste management.
References
- 1. targetmol.com [targetmol.com]
- 2. danielshealth.com [danielshealth.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Personal protective equipment for handling 8-Demethyl Ivabradine
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 8-Demethyl Ivabradine. Given the limited specific hazard data available for this compound, it is recommended to handle it as a potent pharmaceutical compound, adhering to stringent safety protocols to minimize exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for safely handling this compound. The following table summarizes the recommended PPE based on best practices for potent active pharmaceutical ingredients (APIs).[1]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs).[1] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted.[1] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities or as a secondary layer of protection, but not recommended as primary protection for handling highly potent compounds.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[1] |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek or microporous film (MPF) to protect against chemical splashes and dust.[1] |
| Lab Coat | A dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.[1] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan for Handling this compound
A systematic workflow is essential to ensure safety during the handling of this compound. The following diagram outlines the key stages of this workflow.
Step-by-Step Guidance:
-
Preparation:
-
Risk Assessment: Before any handling, conduct a thorough risk assessment specific to the planned procedure.
-
Gather Materials: Assemble all necessary equipment, including this compound, solvents, and consumables, within the designated containment area.
-
Prepare Containment: Ensure the primary containment, such as a chemical fume hood or a barrier isolator, is clean, certified, and functioning correctly. For potent compounds, barrier isolators are the most common equipment for contained handling.[2]
-
-
Handling:
-
Donning PPE: Put on all required PPE in the correct sequence in a designated gowning area before entering the handling area.
-
Weighing and Aliquoting: Handle the solid form of this compound within a containment system to prevent dust formation and inhalation.[3] Open handling of potent powders is strictly prohibited.[2]
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to minimize splashing. Keep containers covered as much as possible.[1]
-
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[1] For high-potency molecules, a validated decontamination process is necessary to prove its removal or destruction.[4]
-
Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[1]
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[1]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, coveralls) | Dispose of as hazardous waste in a sealed bag or container. |
| Spill Cleanup Materials | All materials used for spill cleanup must be disposed of as hazardous waste.[1] |
Spill Management:
In the event of a spill, immediately alert others in the area.[1] Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in.[1] All materials used for spill cleanup must be disposed of as hazardous waste.[1] Prevent further spillage or leakage if it is safe to do so, and avoid letting the chemical enter drains.[3]
First Aid Measures:
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]
-
Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
